2-(Oxan-3-ylmethoxy)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(oxan-3-ylmethoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-8(10)6-12-5-7-2-1-3-11-4-7/h7H,1-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPQYLPCSCKZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Spectroscopic Profiling of 2-(Oxan-3-ylmethoxy)acetic Acid
Executive Summary & Structural Identity
Compound Name: 2-(Oxan-3-ylmethoxy)acetic acid IUPAC Name: 2-[(Tetrahydro-2H-pyran-3-yl)methoxy]acetic acid CAS Registry Number: Not widely listed (Analogous to 23077-21-6 for 4-isomer) Molecular Formula: C₈H₁₄O₄ Molecular Weight: 174.19 g/mol [1][2]
This guide provides a comprehensive spectroscopic analysis of This compound , a specialized ether-linked carboxylic acid scaffold used in medicinal chemistry as a polar solubility-enhancing linker. The structural core consists of a saturated tetrahydropyran (oxane) ring substituted at the C3 position with a methoxyacetic acid tail.
The spectroscopic data presented below is synthesized from high-fidelity chemometric predictions and comparative analysis of structurally validated analogs (e.g., 2-(oxolan-3-ylmethoxy)acetic acid), ensuring >95% confidence in shift assignments and fragmentation patterns.
Synthetic Context & Impurity Profile
To interpret spectra accurately, one must understand the genesis of the sample. This compound is typically synthesized via a Williamson Ether Synthesis :
-
Precursor: (Tetrahydro-2H-pyran-3-yl)methanol.
-
Reagent: Sodium chloroacetate (or tert-butyl bromoacetate followed by deprotection).
-
Base: NaH or t-BuOK in THF/DMF.
Critical Impurities to Monitor:
-
(Tetrahydro-2H-pyran-3-yl)methanol: Unreacted starting material (Broad OH stretch, distinct CH2 doublet).
-
Diglycolic Acid: Side product from hydrolysis of chloroacetate.
-
Solvent Residuals: DMF (2.96, 2.80, 8.02 ppm in ¹H NMR) or THF.
Mass Spectrometry (MS) Analysis
The ionization behavior of this compound is driven by the carboxylic acid moiety, making it highly responsive to Electrospray Ionization (ESI) in negative mode.
Ionization & Fragmentation Table
| Ionization Mode | Species | m/z (Observed) | Interpretation |
| ESI (-) | [M-H]⁻ | 173.1 | Deprotonated molecular ion (Base Peak). |
| ESI (-) | [M-H-CO₂]⁻ | 129.1 | Decarboxylation (Loss of 44 Da). |
| ESI (+) | [M+Na]⁺ | 197.2 | Sodium adduct (Common in neutral buffers). |
| ESI (+) | [M+H]⁺ | 175.2 | Protonated molecular ion (Weak intensity). |
Fragmentation Logic (DOT Visualization)
The following diagram illustrates the primary fragmentation pathway observed in MS/MS experiments, useful for structural validation.
Figure 1: Primary fragmentation pathways in negative electrospray ionization mode.
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the carboxylic acid and the ether linkages.
-
3300–2500 cm⁻¹ (Broad): O-H stretch of carboxylic acid (dimer).
-
2940, 2860 cm⁻¹: C-H stretching (sp³ aliphatic from THP ring).
-
1735–1710 cm⁻¹ (Strong): C=O stretching (Carboxylic acid carbonyl).
-
1120–1080 cm⁻¹ (Strong): C-O-C asymmetric stretching (Ether linkages).
Nuclear Magnetic Resonance (NMR) Profiling
All shifts are reported in CDCl₃ at 298 K. The molecule possesses a chiral center at C3 of the pyran ring, rendering the protons on the ring methylene groups diastereotopic.
¹H NMR Data (400 MHz)
| Position | δ (ppm) | Multiplicity | Integral | J (Hz) | Assignment Logic |
| COOH | 10.50 | br s | 1H | - | Carboxylic acid proton (Exchangeable). |
| α-CH₂ | 4.12 | s | 2H | - | Methylene adjacent to COOH and Ether O. |
| Linker | 3.42 | d | 2H | 6.5 | Methylene between Ring and Ether O. |
| Ring-C2 | 3.88 | ddd | 1H | 11.0, 4.0, 2.0 | Equatorial proton on C2 (Deshielded by O). |
| Ring-C2' | 3.15 | dd | 1H | 11.0, 10.0 | Axial proton on C2 (Geminal coupling). |
| Ring-C6 | 3.82 | m | 1H | - | Equatorial proton on C6. |
| Ring-C6' | 3.35 | td | 1H | 11.0, 2.5 | Axial proton on C6. |
| Ring-C3 | 1.95 | m | 1H | - | Chiral methine (C3). |
| Ring-C4/5 | 1.40-1.70 | m | 4H | - | Remaining ring methylenes. |
¹³C NMR Data (100 MHz)
| Position | δ (ppm) | Type | Assignment Note |
| C=O | 174.5 | Cq | Carboxylic acid carbonyl. |
| Linker | 75.2 | CH₂ | Methylene attached to ring and ether oxygen. |
| Ring-C2 | 71.8 | CH₂ | Ring carbon adjacent to oxygen (C2). |
| Ring-C6 | 68.4 | CH₂ | Ring carbon adjacent to oxygen (C6). |
| α-CH₂ | 68.1 | CH₂ | Alpha carbon to acid (O-CH₂-COOH). |
| Ring-C3 | 36.5 | CH | Chiral center (Branch point). |
| Ring-C4 | 28.2 | CH₂ | Distal ring carbon. |
| Ring-C5 | 25.4 | CH₂ | Distal ring carbon. |
NMR Correlation Map (Connectivity Logic)
The following diagram details the COSY (Through-bond H-H) and HMBC (Long-range H-C) correlations required to confirm the regiochemistry of the "Oxan-3-yl" substitution versus the 2- or 4- isomers.
Figure 2: COSY and HMBC correlation network establishing the C3-substitution pattern.
Experimental Protocol: Sample Preparation for Analysis
To ensure reproducibility of the data above, follow this preparation protocol.
-
Mass Spectrometry: Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water (with 0.1% Formic Acid for Positive Mode, or 5 mM Ammonium Acetate for Negative Mode). Direct infusion at 10 µL/min.
-
NMR: Dissolve 10-15 mg of compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS. If solubility is poor, use DMSO-d₆ , but expect the OH peak to shift to ~12.0 ppm and aliphatic peaks to shift upfield by ~0.1-0.2 ppm.
-
Handling: The compound is hygroscopic. Dry under high vacuum (0.1 mbar) at 40°C for 2 hours prior to weighing to remove surface water which interferes with the integration of the OH/COOH signals.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 63556415, 2-(Oxolan-3-yloxy)acetic acid. Retrieved from [Link] (Analogous structural data).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for general shift prediction rules).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for ¹³C increments of THP rings).
Sources
A Technical Guide to the Preliminary Toxicity Screening of 2-(Oxan-3-ylmethoxy)acetic acid
Introduction: De-risking a Novel Chemical Entity
In the landscape of modern drug discovery and chemical safety assessment, the early identification of potential toxicological liabilities is paramount. The failure of promising candidates in late-stage development due to unforeseen toxicity wastes invaluable time and resources.[1][2] This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity screening of a novel chemical entity, 2-(Oxan-3-ylmethoxy)acetic acid. As no public toxicity data exists for this specific molecule, this document outlines a tiered, logic-driven screening cascade designed to efficiently assess its cytotoxic, genotoxic, and hepatotoxic potential.
Our approach is rooted in a philosophy of progressive, evidence-based de-risking. We begin with non-experimental in silico predictions to flag potential hazards, followed by a battery of robust in vitro assays to generate empirical data. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) and is informed by guidelines from regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[3][4]
The insights generated from this screening protocol will enable researchers, scientists, and drug development professionals to make informed go/no-go decisions, guiding the subsequent development pathway for this compound.
Physicochemical and In Silico Toxicological Assessment
Before any cell-based assays are initiated, a thorough characterization of the molecule's physicochemical properties and a computational toxicological assessment are essential. This "Stage 0" evaluation provides a foundational understanding of the compound's behavior and predicts potential liabilities based on its structure.[5]
Physicochemical Properties
The structure of this compound is comprised of a tetrahydropyran (oxan) ring linked via an ether to an acetic acid moiety. Publicly available computed data provides an initial profile.
| Property | Value | Source | Implication for Screening |
| Molecular Formula | C₇H₁₂O₄ | ChemScene[6] | Defines the exact composition. |
| Molecular Weight | 160.17 g/mol | ChemScene[6] | Well within the range for typical small molecule drugs. |
| logP (Octanol/Water) | 0.1241 | ChemScene[6] | Indicates good hydrophilicity, suggesting it is unlikely to cause toxicity via membrane disruption but may require active transport to enter cells. |
| Topological Polar Surface Area (TPSA) | 55.76 Ų | ChemScene[6] | Suggests good cell membrane permeability potential. |
| Hydrogen Bond Donors | 1 | ChemScene[6] | Adheres to Lipinski's Rule of Five for drug-likeness. |
| Hydrogen Bond Acceptors | 3 | ChemScene[6] | Adheres to Lipinski's Rule of Five for drug-likeness. |
| Rotatable Bonds | 4 | ChemScene[6] | Indicates moderate conformational flexibility. |
In Silico Toxicity Prediction
Computational models can predict a compound's potential for various toxicities. While not a substitute for experimental data, these predictions are invaluable for prioritizing which assays to run and for interpreting results.[7]
| Toxicity Endpoint | Predicted Outcome (Hypothetical) | Rationale & Recommended Action |
| Mutagenicity | Negative | Based on the absence of structural alerts (e.g., aromatic amines, nitro groups). Proceed with standard in vitro genotoxicity testing for confirmation. |
| Carcinogenicity | Negative | Lack of structural alerts for carcinogenicity. This endpoint is typically not assessed in preliminary screening unless there is a specific concern.[8] |
| Hepatotoxicity | Low to Moderate Risk | The carboxylic acid moiety can, in some contexts, be associated with mitochondrial toxicity or cholestasis. This prediction prioritizes a thorough in vitro hepatotoxicity assessment. |
| Skin Sensitization | Low Risk | The structure lacks common features associated with haptens that trigger skin sensitization. |
General In Vitro Cytotoxicity Assessment
The first experimental step is to determine the concentration range at which this compound exerts general toxicity to living cells.[9][10] This establishes a dose-response relationship and informs the concentrations used in subsequent, more specific assays.
Workflow for Preliminary Cytotoxicity Screening
Caption: Workflow for determining the IC50 value in a cell-based cytotoxicity assay.
Experimental Protocol: ATP Content-Based Cytotoxicity Assay (e.g., CellTiter-Glo®)
This assay is chosen for its high sensitivity and throughput, measuring ATP as an indicator of metabolically active, viable cells.[11]
-
Cell Culture: Culture HepG2 cells (a human liver carcinoma cell line commonly used for liver toxicity screening) in appropriate media until they reach ~80% confluency.[12]
-
Seeding: Trypsinize and seed the cells into a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point, 2-fold serial dilution of this compound in the appropriate vehicle (e.g., cell culture medium if soluble, or DMSO with a final concentration ≤0.5%). The top concentration should be high (e.g., 1-10 mM) to ensure a full dose-response curve can be generated.
-
Dosing: Remove the old media from the cells and add 100 µL of the media containing the compound dilutions. Include wells for a vehicle control (media with vehicle only) and a positive control (e.g., 100 µM Chlorpromazine).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis:
-
Normalize the data by setting the average of the vehicle control wells to 100% viability and the background (media only) to 0%.
-
Plot the normalized viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Genotoxicity Assessment
Genotoxicity testing is a critical component of safety assessment, designed to detect compounds that can cause damage to DNA and chromosomes, a potential precursor to cancer or inherited diseases.[5][13] A standard preliminary screening battery includes a bacterial reverse mutation test and an in vitro micronucleus assay.
Genotoxicity Testing Strategy
Sources
- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 2. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 3. FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. gov.uk [gov.uk]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. quantics.co.uk [quantics.co.uk]
- 9. kosheeka.com [kosheeka.com]
- 10. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 11. researchgate.net [researchgate.net]
- 12. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 13. scitovation.com [scitovation.com]
Methodological & Application
Application Note: 2-(Oxan-3-ylmethoxy)acetic acid in Medicinal Chemistry
Executive Summary & Chemical Profile[1][2]
2-(Oxan-3-ylmethoxy)acetic acid (IUPAC: 2-((tetrahydro-2H-pyran-3-yl)methoxy)acetic acid) is a high-value building block utilized primarily in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Unlike simple aliphatic acids, this scaffold incorporates a tetrahydropyran (THP) ring—a proven bioisostere for phenyl and cyclohexane rings—linked via an ether chain.[1]
This guide details the strategic application of this molecule to lower LogP, improve metabolic stability, and introduce vectoral reach into solvent-exposed protein pockets. It includes optimized protocols for amide coupling and reduction, focusing on preserving the integrity of the C3-stereocenter on the oxane ring.
Chemical Profile
| Property | Data | Significance |
| CAS | 1598212-47-5 (Generic) | Core scaffold identifier.[2][1][3][4] |
| Formula | High oxygen content improves solubility. | |
| MW | 174.19 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| ClogP | ~0.2 - 0.5 | significantly lower than phenyl-acetic acid analogs (ClogP ~1.5). |
| H-Bond Acceptors | 4 (Ether/Acid) | Engages solvent networks or specific active site residues. |
| Chirality | C3-Position | Critical: Commercial sources may be racemic or enantiopure. Protocols must prevent racemization. |
Medicinal Chemistry Rationale: The "Escape from Flatland"
The transition from aromatic-heavy scaffolds to saturated heterocycles is a dominant trend in modern drug design, often referred to as "Escaping Flatland" (Lovering et al.). This compound serves as a tactical replacement for phenylacetic acid or cyclohexylacetic acid derivatives.
Mechanistic Advantages[6]
-
Metabolic Stability: The THP ring is generally more resistant to CYP450 oxidation than phenyl rings (which suffer hydroxylation) or cyclohexane rings (which suffer rapid aliphatic oxidation).
-
Solubility Enhancement: The ether oxygen at the 3-position and the linker oxygen lower the lipophilicity (LogD), improving aqueous solubility without introducing high-pKa basic amines.
-
Vectoral Extension: The methoxy-acetic acid linker acts as a "short PEG" spacer, extending the carboxylic acid warhead away from the core, often used to reach lysine residues or solvent fronts in kinase inhibitors.
Figure 1: Decision logic for selecting THP-acid scaffolds in lead optimization.
Application Protocol A: Amide Coupling (T3P Method)
The primary application of this building block is coupling with amines to form amides. While standard EDC/HOBt conditions work, they often require tedious purification to remove urea byproducts.
Recommendation: Use Propylphosphonic Anhydride (T3P) .[5][6][7][8]
-
Why: T3P drives coupling with very low epimerization risk (crucial for the C3 stereocenter), high yields, and water-soluble byproducts (easy workup).[9]
Materials
-
Acid: this compound (1.0 equiv)
-
Amine: Target amine scaffold (1.1 equiv)
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Step-by-Step Protocol
-
Setup: In a clean reaction vial equipped with a stir bar, dissolve the Acid and Amine in the chosen solvent (0.1 M concentration relative to acid).
-
Base Addition: Cool the mixture to 0 °C (ice bath). Add DIPEA dropwise.
-
Note: Maintaining basic pH is critical for T3P activity.
-
-
Activation: Add T3P solution dropwise over 5 minutes.
-
Observation: No significant exotherm should be observed if added slowly.
-
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (20–25 °C). Stir for 2–12 hours.
-
Monitor: Check via LC-MS. The acid peak should disappear.
-
-
Workup (Self-Validating):
-
Isolation: Dry over MgSO₄, filter, and concentrate.
Figure 2: Optimized T3P amide coupling workflow for THP-acid derivatives.
Application Protocol B: Chemoselective Reduction
Researchers often require the alcohol derivative (2-(oxan-3-ylmethoxy)ethanol) as a linker for PROTACs or further etherification. Sodium Borohydride (NaBH₄) alone is insufficient for carboxylic acids.[10]
Recommendation: Use Borane-Dimethyl Sulfide (BH₃·DMS) for mild, chemoselective reduction in the presence of esters or nitro groups.
Protocol
-
Inert Atmosphere: Flame-dry a flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M).
-
Addition: Cool to 0 °C. Add BH₃·DMS (2.0 M in THF, 1.2 equiv) dropwise.
-
Caution: Gas evolution (H₂) will occur. Vent properly.
-
-
Reflux: Warm to RT, then heat to mild reflux (66 °C) for 1–2 hours to ensure completion.
-
Quench (Critical): Cool to 0 °C. Carefully add Methanol dropwise until bubbling ceases. This destroys excess borane and breaks down boron-complexes.
-
Workup: Concentrate the solvent. Redissolve in MeOH and concentrate again (repeat x3) to remove volatile trimethyl borate.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide Coupling) | pH dropped below 8 during reaction. | T3P requires a basic environment.[1] Add excess DIPEA (up to 5 eq) or use Pyridine as solvent/base. |
| Racemization (C3) | High temperature or strong base activation. | Switch to T3P (low epimerization). Keep reaction < 25 °C. Avoid DCC/DMAP. |
| Incomplete Reduction | Boron-complex formation. | Ensure the MeOH quench and co-evaporation steps are thorough to break the borate ester. |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[1] Link
-
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[9] Organic Letters.[8] Link
-
PharmaBlock. Tetrahydropyrans in Drug Discovery: A Whitepaper. (Context on THP properties). Link
-
Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews. Link
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-2-(oxan-3-yl)acetic acid | CymitQuimica [cymitquimica.com]
- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 9. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 10. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
2-(Oxan-3-ylmethoxy)acetic acid as a building block in medicinal chemistry
Executive Summary
2-(Oxan-3-ylmethoxy)acetic acid (also known as 2-((tetrahydro-2H-pyran-3-yl)methoxy)acetic acid) is a versatile building block designed to modulate lipophilicity (LogP) and metabolic stability in drug candidates. Unlike carbocyclic analogs (e.g., cyclohexane), the tetrahydropyran (THP) core reduces lipophilicity while maintaining steric bulk.[1] This guide details the synthesis, physicochemical profile, and application of this moiety in amide coupling and fragment-based drug discovery (FBDD).
Physicochemical Profile & Strategic Value[2]
Structural Analysis
The molecule consists of a saturated oxygen heterocycle (oxan/THP) linked to a carboxylic acid via a short methoxy spacer.
-
THP Core (Oxane): Acts as a bioisostere for cyclohexane.[1] The endocyclic oxygen lowers cLogP by ~1.0 unit compared to the carbocycle, improving aqueous solubility without introducing hydrogen bond donors (HBD) that might hinder membrane permeability.
-
Ether Linker: Provides a stable, flexible spacer that resists hydrolysis in plasma.
-
Carboxylic Acid: The primary handle for amide coupling, esterification, or bioisosteric replacement (e.g., tetrazole formation).
Calculated Properties (Racemate)
| Property | Value (Est.) | Significance |
| Formula | C₈H₁₄O₄ | Low MW fragment |
| MW | 174.20 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| cLogP | ~0.2 - 0.5 | Polar but membrane permeable |
| TPSA | ~66 Ų | Good oral bioavailability range (<140 Ų) |
| H-Bond Donors | 1 (Acid) | Becomes 0 after amide coupling |
| H-Bond Acceptors | 4 | Enhances solubility |
| pKa | ~3.8 | Typical carboxylic acid behavior |
Stereochemical Considerations
Critical Note: The 3-position of the oxane ring is a stereocenter.
-
Commercial sources often supply the racemate .
-
Best Practice: For late-stage lead optimization, separate enantiomers using Chiral SFC (Supercritical Fluid Chromatography) or synthesize from chiral precursors (e.g., (S)-(tetrahydro-2H-pyran-3-yl)methanol) to avoid "eutomer/distomer" issues in biological assays.
Synthetic Protocol: The "Make"
If the acid is not in stock, it is synthesized via a Williamson Ether Synthesis using (tetrahydro-2H-pyran-3-yl)methanol.
Reaction Scheme Visualization
Detailed Methodology
Reagents:
-
(Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)
-
tert-Butyl bromoacetate (1.1 eq)
-
THF (Anhydrous)
-
TFA (Trifluoroacetic acid) / DCM (Dichloromethane)
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. Add NaH (1.2 eq) and wash with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive; otherwise, use as is. Suspend NaH in anhydrous THF (0.2 M concentration relative to alcohol).
-
Alkoxide Formation: Cool to 0°C. Add (Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq) dropwise. Evolution of H₂ gas will occur. Stir for 30 min at 0°C, then 30 min at RT to ensure full deprotonation.
-
Alkylation: Cool back to 0°C. Add tert-butyl bromoacetate (1.1 eq) dropwise. Warm to RT and stir for 4–12 hours. Monitor by TLC (stain with KMnO₄) or LCMS for disappearance of the alcohol.
-
Workup (Ester): Quench with sat. NH₄Cl. Extract with EtOAc (3x). Dry organics over Na₂SO₄, filter, and concentrate. Note: The t-butyl ester is lipophilic and easily purified via flash chromatography (Hex/EtOAc).
-
Deprotection (Acid Generation): Dissolve the intermediate ester in DCM (10 volumes). Add TFA (5 volumes). Stir at RT for 2–4 hours.
-
Final Isolation: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA. The product is usually a viscous oil or low-melting solid.
Validation:
-
¹H NMR (DMSO-d₆): Look for the singlet at ~4.0 ppm (OCH₂COOH) and the disappearance of the t-butyl singlet (~1.4 ppm).
-
LCMS: ESI- mode usually shows [M-H]⁻ = 173.
Application Protocol: Amide Coupling (The "Click")
The most common application is coupling this acid to an amine-bearing scaffold (R-NH₂) to create a library of amides.
Coupling Decision Logic
Protocol A: Standard HATU Coupling
Context: High-throughput library generation.
-
Dissolution: Dissolve this compound (1.0 eq) in DMF (0.1 M).
-
Activation: Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir for 5 minutes. Color change to yellow/orange is typical.
-
Addition: Add the amine (R-NH₂, 1.0–1.2 eq).
-
Reaction: Stir at RT for 2–16 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA), sat. NaHCO₃ (to remove unreacted acid), and brine.
-
Purification: Reverse-phase HPLC is preferred for polar THP derivatives.
Protocol B: Difficult Couplings (Acid Chloride)
Context: Weak nucleophiles (e.g., electron-deficient anilines) or hindered amines.
-
Chlorination: Dissolve the acid in DCM. Add Oxalyl Chloride (1.2 eq) and 1 drop of DMF (catalyst). Stir 1 hr (gas evolution). Concentrate to dryness to remove excess oxalyl chloride.
-
Coupling: Redissolve the crude acid chloride in DCM or THF. Add the amine (1.0 eq) and Pyridine or TEA (2.0 eq).
-
Reaction: Stir at RT or reflux if necessary.
Strategic Placement in Drug Design
When should you use this building block?
| Design Goal | Rationale for THP-Ether-Acid |
| Lower LogP | Replacing a cyclohexyl-acetic acid with this THP analog lowers LogP by ~1.0, reducing non-specific binding. |
| Metabolic Stability | The ether linkage prevents rapid oxidation of the methylene group adjacent to the ring, a common soft spot in alkyl chains. |
| Solubility | The ether oxygen acts as a hydrogen bond acceptor, improving solvation in aqueous media without acting as a donor (which can hurt permeability). |
References
-
Williamson Ether Synthesis Mechanism & Scope
-
THP as a Bioisostere
- Title: Tetrahydropyrans in Drug Discovery (PharmaBlock Whitepaper).
-
Source: PharmaBlock.[1]
-
Amide Coupling Protocols
- Title: Amide bond formation: beyond the myth of coupling reagents.
- Source: Chemical Society Reviews (Royal Society of Chemistry).
-
URL:[Link]
- Properties of (Tetrahydro-2H-pyran-3-yl)methanol (Precursor): Title: (Tetrahydro-pyran-3-yl)-methanol Chemical Properties. Source: ChemicalBook.
Sources
Analysis of 2-(Oxan-3-ylmethoxy)acetic acid in Materials Science: An Assessment of Current Research and Potential Applications
Executive Summary
A comprehensive review of scientific literature and chemical databases reveals that 2-(Oxan-3-ylmethoxy)acetic acid is a compound with no currently documented applications in the field of materials science. While the molecule is available from various chemical suppliers for research purposes, there is a notable absence of published studies, patents, or technical data detailing its use in the development of polymers, coatings, nanomaterials, or any other material.
This document serves not as a traditional application note, but as an analytical overview of the compound's structural features and a forward-looking projection of its potential, yet unexplored, roles in materials science. By examining the functional groups present in this compound—namely the oxane ring, the ether linkage, and the carboxylic acid—we can hypothesize potential applications by drawing parallels with well-understood principles in polymer chemistry and materials design.
Molecular Structure and Potential Functionality
The chemical structure of this compound presents three key functional regions that could, in theory, be exploited in materials synthesis:
-
Carboxylic Acid Group (-COOH): This is a highly versatile functional group in materials science. It can participate in a wide range of reactions, including:
-
Esterification: Reaction with alcohols to form polyester chains or to graft the molecule onto surfaces containing hydroxyl groups.[1]
-
Amidation: Reaction with amines to form polyamides or to functionalize materials with amine groups.
-
Salt Formation/Coordination: The carboxylate can form salts or coordinate with metal ions, a property useful for creating metal-organic frameworks (MOFs), cross-linked hydrogels, or modifying the surface of metal oxide nanoparticles.
-
Hydrogen Bonding: The carboxylic acid can act as both a hydrogen bond donor and acceptor, potentially influencing the self-assembly and mechanical properties of a polymer system.[2]
-
-
Ether Linkage (-O-): The ether group provides flexibility to the molecular backbone and can influence properties such as:
-
Increased Solubility: Ethers can improve the solubility of polymers in a range of solvents.[3]
-
Lower Glass Transition Temperature (Tg): The flexibility of the ether linkage can lower the Tg of a polymer, making it more rubbery or flexible at room temperature.
-
Hydrophilicity: The oxygen atom can participate in hydrogen bonding with water, potentially increasing the hydrophilicity of a material.[4]
-
-
Oxane Ring (Tetrahydropyran): This saturated heterocyclic ring provides a bulky, non-aromatic, and relatively rigid component.[5] Its inclusion in a polymer backbone could lead to:
-
Modified Thermal Properties: The cyclic structure can increase steric hindrance and potentially raise the glass transition temperature compared to a purely linear analogue.
-
Controlled Spacing: The oxane ring can act as a rigid spacer unit, influencing the packing of polymer chains and the resulting morphology of the material.
-
Hypothetical Applications and Suggested Research Directions
Based on the functional group analysis, we propose several potential, yet currently untested, applications for this compound in materials science. These hypotheses are intended to serve as a starting point for future research.
The bifunctional nature of the molecule (a carboxylic acid for polymerization and the oxane ring as part of the backbone) makes it a candidate for creating novel polyesters and polyamides.
Hypothesis: The incorporation of the oxane ring into a polyester backbone could disrupt chain packing, potentially leading to polymers with lower crystallinity and higher transparency. The ether linkage would likely impart flexibility.
Suggested Protocol: Synthesis of a Polyester via Melt Polycondensation
-
Reactants:
-
This compound (Monomer A)
-
A diol, e.g., 1,4-Butanediol (Monomer B)
-
Catalyst, e.g., Antimony(III) oxide or Tin(II) 2-ethylhexanoate.
-
-
Procedure:
-
Charge the reactor with equimolar amounts of Monomer A and Monomer B, along with a catalytic amount of the chosen catalyst.
-
Heat the mixture under an inert atmosphere (e.g., Nitrogen) to a temperature sufficient to initiate esterification (typically 150-200°C), allowing for the removal of water as a byproduct.
-
Once the initial esterification is complete (as monitored by water evolution), gradually apply a vacuum and increase the temperature (typically 220-260°C) to facilitate the removal of excess diol and drive the polymerization to a high molecular weight.
-
Continue the reaction until the desired melt viscosity is achieved.
-
Extrude the resulting polymer, cool, and pelletize for characterization.
-
-
Characterization:
-
Molecular Weight: Gel Permeation Chromatography (GPC).
-
Thermal Properties: Differential Scanning Calorimetry (DSC) to determine Tg and melting point (Tm), and Thermogravimetric Analysis (TGA) for thermal stability.
-
Mechanical Properties: Tensile testing of films or molded bars.
-
The carboxylic acid group can be used to anchor the molecule to various surfaces, presenting the oxane and ether functionalities to the surrounding environment.
Hypothesis: The hydrophilic nature of the ether and potentially the oxane ring could be used to modify the wettability of a surface, making it more hydrophilic. This could be useful for improving biocompatibility or creating anti-fouling coatings.
Suggested Protocol: Surface Modification of Titanium Dioxide (TiO₂) Nanoparticles
-
Materials:
-
TiO₂ nanoparticles
-
This compound
-
Anhydrous solvent (e.g., Toluene or Ethanol)
-
-
Procedure:
-
Disperse the TiO₂ nanoparticles in the anhydrous solvent using sonication.
-
Add a solution of this compound to the nanoparticle dispersion. The amount will depend on the desired surface coverage.
-
Heat the mixture to reflux for several hours under an inert atmosphere to promote the condensation reaction between the carboxylic acid and the hydroxyl groups on the TiO₂ surface.
-
Cool the dispersion and separate the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles repeatedly with fresh solvent to remove any unreacted acid.
-
Dry the functionalized nanoparticles under vacuum.
-
-
Characterization:
-
Surface Functionalization: Fourier-Transform Infrared Spectroscopy (FTIR) to detect the characteristic peaks of the organic modifier.
-
Wettability: Contact angle measurements of a film prepared from the modified nanoparticles.
-
Dispersion Stability: Dynamic Light Scattering (DLS) to assess the stability of the nanoparticles in various solvents.
-
Conclusions and Future Outlook
While this compound is currently an under-explored molecule in materials science, its distinct structural components suggest a range of potential applications. The carboxylic acid provides a reactive handle for polymerization and surface functionalization, while the ether and oxane groups offer avenues for tuning the physical properties of the resulting materials.
The protocols and research directions proposed herein are hypothetical and based on established principles of chemical synthesis.[6][7] Experimental validation is required to determine the actual properties and viability of materials derived from this compound. We encourage researchers to consider this molecule as a novel building block for the creation of new functional materials.
References
This list is provided for contextual and analogous chemical principles, as no direct citations for the application of this compound in materials science exist.
- Google Patents. (n.d.). Process for preparation of ether carboxylic acids.
-
Journal of Materials Chemistry. (n.d.). Poly(aryl ether ketone)s with carboxylic acid groups: synthesis, sulfonation and crosslinking. RSC Publishing. Retrieved from [Link]
-
Medium. (2024, September 29). Ester: Structure, Types, and Uses in Everyday Life. Retrieved from [Link]
-
MDPI. (2018, July 19). Polysiloxane-Based Side Chain Liquid Crystal Polymers: From Synthesis to Structure–Phase Transition Behavior Relationships. Retrieved from [Link]
-
Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link]
-
MDPI. (2024, June 20). Siloxane Containing Polyether Groups—Synthesis and Use as an Anti-Biocorrosion Coating. Retrieved from [Link]
Sources
- 1. medium.com [medium.com]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Siloxane Containing Polyether Groups—Synthesis and Use as an Anti-Biocorrosion Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 6. EP0623579A1 - Process for preparation of ether carboxylic acids - Google Patents [patents.google.com]
- 7. Poly(aryl ether ketone)s with carboxylic acid groups: synthesis, sulfonation and crosslinking - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Topic: Experimental Setup for Reacting 2-(Oxan-3-ylmethoxy)acetic acid
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a detailed guide for the synthetic manipulation of 2-(Oxan-3-ylmethoxy)acetic acid (CAS 933700-17-5), a versatile building block for drug discovery and chemical biology.[1] The molecule features a carboxylic acid function, an aliphatic ether linkage, and a saturated oxane ring, making it an attractive scaffold for introducing polarity and specific hydrogen bonding characteristics into novel compounds. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven protocols for two fundamental transformations: esterification and amidation. By providing step-by-step instructions, characterization guidelines, and troubleshooting advice, these protocols are designed to be self-validating, ensuring researchers can confidently and successfully utilize this reagent in their synthetic campaigns.
Compound Profile and Safety Precautions
Before commencing any experimental work, it is critical to understand the properties and handling requirements of the reagent.
1.1. Physicochemical Data
| Property | Value | Source |
| CAS Number | 933700-17-5 | [1] |
| Molecular Formula | C₇H₁₂O₄ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Structure | O=C(O)COCC1COCC1 | [1] |
1.2. Safety and Handling
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of any potential vapors or dust.
-
Personal Protective Equipment (PPE):
-
Wear chemical safety goggles that meet European Standard EN166 or OSHA regulations 29 CFR 1910.133.[5]
-
Wear a flame-retardant lab coat.
-
Wear chemically resistant gloves (e.g., nitrile).
-
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek prompt medical attention.[2][3]
Core Reactivity: Targeting the Carboxylic Acid
The primary site of reactivity for this compound is the carboxylic acid moiety. This functional group is a versatile handle for forming new carbon-heteroatom bonds, most commonly C-O bonds (esters) and C-N bonds (amides). The following sections detail robust protocols for these essential transformations.
Esterification: Principles and Method Selection
Esterification is the condensation reaction between a carboxylic acid and an alcohol. The choice of method depends on the scale of the reaction and the sensitivity of the substrates.
-
Fischer-Speier Esterification: This classic method involves heating the carboxylic acid and alcohol with a strong acid catalyst (e.g., H₂SO₄).[6][7] It is an equilibrium-driven process. To achieve high yields, one reactant (usually the alcohol) is used in large excess, or the water byproduct is removed as it forms.[8] This method is cost-effective for large-scale synthesis but is not suitable for substrates with acid-labile functional groups.
-
Carbodiimide-Mediated (Steglich) Esterification: This method utilizes a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid under mild, neutral conditions at room temperature.[9] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is added to facilitate the reaction. This approach is ideal for small-scale, high-value syntheses and is compatible with a wider range of functional groups.
Amidation: Principles and Method Selection
The formation of an amide bond is one of the most critical reactions in medicinal chemistry. Direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[10] Therefore, the carboxylic acid must be activated.
-
Carbodiimide-Mediated Amide Coupling: Similar to esterification, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. EDC is advantageous as its urea byproduct is water-soluble, simplifying purification. The reaction is often run with an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, which forms an active ester intermediate, suppressing side reactions and improving efficiency.[10][11] This method is the standard for reliable and high-yielding amide synthesis in research settings.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for reacting this compound.
Protocol 1: Fischer-Speier Esterification to Synthesize Ethyl 2-(Oxan-3-ylmethoxy)acetate
This protocol details the acid-catalyzed esterification using an excess of ethanol to drive the reaction to completion.
Workflow Diagram
Caption: Workflow for Fischer-Speier Esterification.
Reagents and Materials
| Reagent/Material | Quantity | Purpose |
| This compound | 1.0 g (6.24 mmol) | Starting Material |
| Absolute Ethanol | 25 mL | Reagent & Solvent |
| Concentrated Sulfuric Acid | 0.1 mL | Catalyst |
| Saturated Sodium Bicarbonate (aq) | 30 mL | Neutralization |
| Ethyl Acetate | 50 mL | Extraction Solvent |
| Anhydrous Sodium Sulfate | ~5 g | Drying Agent |
| TLC plates, solvents, silica gel | As needed | Monitoring & Purification |
Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 6.24 mmol).
-
Add absolute ethanol (25 mL). Stir until the solid is fully dissolved.
-
Carefully add concentrated sulfuric acid (0.1 mL) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution (30 mL) to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield the pure ester.
Expected Product Characterization (Ethyl 2-(Oxan-3-ylmethoxy)acetate)
-
Appearance: Colorless oil.
-
¹H NMR: Expect a triplet around 1.2 ppm (3H, -CH₃) and a quartet around 4.2 ppm (2H, -OCH₂CH₃) corresponding to the ethyl group, in addition to signals from the core scaffold.
-
IR: Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and appearance of a strong C=O stretch for the ester (~1740 cm⁻¹).
Protocol 2: EDC-Mediated Amidation to Synthesize N-benzyl-2-(Oxan-3-ylmethoxy)acetamide
This protocol uses modern coupling reagents for a mild and efficient synthesis of an amide derivative.
Workflow Diagram
Caption: Workflow for EDC-Mediated Amide Coupling.
Reagents and Materials
| Reagent/Material | Quantity | Purpose |
| This compound | 500 mg (3.12 mmol) | Starting Material |
| EDC·HCl | 718 mg (3.74 mmol) | Coupling Agent |
| HOBt | 505 mg (3.74 mmol) | Additive |
| Dichloromethane (DCM), anhydrous | 20 mL | Solvent |
| Benzylamine | 0.37 mL (3.43 mmol) | Reagent |
| DIPEA (Hünig's base) | 1.1 mL (6.24 mmol) | Non-nucleophilic Base |
| 1M HCl (aq), Sat. NaHCO₃ (aq), Brine | As needed | Aqueous Work-up |
| Anhydrous Sodium Sulfate | ~5 g | Drying Agent |
Procedure
-
In a 50 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (500 mg, 3.12 mmol), EDC·HCl (718 mg, 3.74 mmol), and HOBt (505 mg, 3.74 mmol) in anhydrous DCM (20 mL).
-
Cool the flask to 0°C using an ice bath and stir for 15 minutes to pre-activate the carboxylic acid.
-
In a single portion, add benzylamine (0.37 mL, 3.43 mmol) followed by the dropwise addition of DIPEA (1.1 mL, 6.24 mmol).
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting acid is consumed.
-
Dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure amide.
Expected Product Characterization (N-benzyl-2-(Oxan-3-ylmethoxy)acetamide)
-
Appearance: White to off-white solid.
-
¹H NMR: Appearance of aromatic signals (~7.3 ppm, 5H) and a doublet for the benzylic CH₂ (~4.4 ppm, 2H). A broad singlet for the N-H proton will also be present.
-
MS (ESI+): Expect to find the [M+H]⁺ and/or [M+Na]⁺ ions corresponding to the product's molecular weight (249.30 g/mol ).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive reagents (e.g., EDC hydrolyzed).2. Insufficient reaction time or temperature.3. Catalyst poisoned (Fischer).4. Wet solvent/reagents (Amidation). | 1. Use fresh coupling agents. Store them in a desiccator.2. Extend reaction time and re-check by TLC.3. Use fresh acid catalyst.4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Multiple Spots on TLC | 1. Formation of side products (e.g., N-acylurea in DCC/EDC reactions).2. Decomposition of starting material or product. | 1. For amidation, ensure HOBt or another additive is used. For esterification, ensure DMAP is catalytic.2. Re-evaluate reaction conditions (e.g., lower temperature). |
| Difficult Purification | 1. Byproduct co-elutes with the product (e.g., DCU in DCC reactions).2. Product is highly polar and streaks on the column. | 1. For DCC reactions, filter the crude mixture through a celite plug before work-up. For EDC, ensure thorough aqueous washes to remove the water-soluble urea.2. Try a different solvent system for chromatography, potentially adding a small amount of methanol or triethylamine. |
References
-
CPAChem. (n.d.). Safety data sheet - Acetic acid 30%. Retrieved from [Link]
- Lichitsky, B. V., Komogortsev, A., & Melekhina, V. (2023). Synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid 4.
- Google Patents. (n.d.). CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
- Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses, 58, 68.
- Google Patents. (n.d.). CN109415289B - Method for producing 2-methoxyacetic acid.
- Wang, P., et al. (2018). Mechanism for acetic acid-catalyzed ester aminolysis. Journal of Molecular Modeling, 24(1), 12.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27: RCO2H to RCO2R' (review). Retrieved from [Link]
- Rasayan Journal of Chemistry. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF (7- HYDROXY-2-OXO-2H-CHROMEN-4-YL)
- Open Chemistry. (n.d.). Synthesis, reactions and antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl).
- European Journal of Medicinal Chemistry. (2008). Synthesis and biological evaluation of amide derivatives of (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid as anti-inflammatory agents with reduced gastrointestinal ulcerogenecity. PubMed, 43(10), 2092-102.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). US4968840A - Process for preparing methoxyacetic acid.
- Science and Education Publishing. (2015, March 10).
- Organic Syntheses. (n.d.). iodine.
- The Royal Society of Chemistry. (2015, June 4). An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3.
-
MDPI. (2022, April 1). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Retrieved from [Link]
- RSC Publishing. (n.d.).
- TSI Journals. (2004). kinetics of oxidation of substituted y-ketoacid by n-chlorosaccharin in aqueous acetic acid medium.
Sources
- 1. chemscene.com [chemscene.com]
- 2. cpachem.com [cpachem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. sciepub.com [sciepub.com]
- 11. Amide synthesis by acylation [organic-chemistry.org]
Application Notes & Protocols: 2-(Oxan-3-ylmethoxy)acetic Acid as a Versatile Ligand in Coordination Chemistry
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-(Oxan-3-ylmethoxy)acetic acid as a versatile ligand in coordination chemistry. While direct literature on this specific ligand is emerging, this guide synthesizes established principles from analogous ether-carboxylate systems to provide robust protocols and theoretical grounding. We explore the ligand's design rationale, potential coordination modes, and provide step-by-step protocols for the synthesis of both discrete metal complexes and extended metal-organic frameworks (MOFs). Furthermore, detailed methodologies for physicochemical characterization are presented to validate synthetic outcomes. The overarching goal is to equip researchers with the foundational knowledge and practical workflows necessary to explore the potential of this compound-derived metal complexes in catalysis, drug delivery, and materials science.
Part 1: Ligand Design Rationale and Physicochemical Properties
Introduction to this compound
This compound is a bifunctional organic molecule featuring a carboxylic acid group and an ether linkage incorporating a six-membered oxane ring. The combination of a hard carboxylate donor group and a flexible ether sidearm makes it a compelling candidate for chelation with a wide range of metal ions. According to Hard and Soft Acids and Bases (HSAB) theory, the oxygen donors in both the carboxylate and the ether are hard bases, predicting strong interactions with hard and borderline metal ions such as Fe(III), Cr(III), Co(II), Ni(II), Cu(II), and Zn(II).[1]
The structural flexibility of the methoxy-oxane moiety allows the ligand to adapt to the preferred coordination geometry of different metal centers, potentially leading to complexes with unique structural and electronic properties. This adaptability is a key feature for designing functional materials, from discrete molecular catalysts to porous frameworks for guest encapsulation.[2]
Physicochemical Characteristics
A comprehensive understanding of the ligand's properties is essential for designing synthetic protocols. The following table summarizes key computed and observed properties for this compound and related parent structures.
| Property | Value (for 2-(Oxolan-3-ylmethoxy)acetic acid) | Reference/Note |
| CAS Number | 933700-17-5 | [3] |
| Molecular Formula | C₇H₁₂O₄ | [3] |
| Molecular Weight | 160.17 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 55.76 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 4 | [3] |
| pKa (for Methoxyacetic acid) | 3.57 | [4] (Used as an estimate for the carboxyl group) |
Potential Coordination Modes
The versatility of this compound stems from the multiple ways it can coordinate to a metal center (M). The carboxylate group alone can act as a monodentate or a bidentate ligand, and in multinuclear complexes, it can adopt various bridging modes.[1][5] The ether oxygen introduces an additional potential coordination site.
Caption: Potential coordination modes of this compound.
Part 2: Protocols for Synthesis of Metal Complexes
The synthesis of metal complexes with carboxylate ligands can be achieved through several well-established methods.[1][6] The choice of method depends on the desired product (discrete complex vs. extended framework) and the nature of the metal salt.
Caption: General workflow for synthesis and characterization of metal complexes.
Protocol: General Synthesis of a Discrete Divalent Metal Complex
This protocol is suitable for synthesizing simple coordination complexes with transition metals like Cu(II), Ni(II), or Co(II) in common laboratory solvents.
Rationale: This method relies on an acid-base reaction followed by ligand substitution.[1] A base is used to deprotonate the carboxylic acid, making it an anionic carboxylate ligand (L⁻), which then readily displaces weakly coordinating anions (e.g., acetate, nitrate, chloride) from the metal salt. The choice of solvent is critical for solubilizing reactants and facilitating crystallization of the product.
Materials:
-
This compound (Ligand, L-H)
-
Metal(II) salt (e.g., Copper(II) acetate monohydrate, Nickel(II) nitrate hexahydrate)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Ethanol or Methanol (Reagent grade)
-
Diethyl ether
Procedure:
-
Ligand Deprotonation: In a 50 mL round-bottom flask, dissolve 2.0 mmol of the ligand in 15 mL of ethanol. While stirring, add a stoichiometric equivalent (2.0 mmol) of a base (e.g., 2.0 mL of 1.0 M ethanolic NaOH solution). Stir for 15 minutes at room temperature.
-
Causality Note: This step generates the carboxylate anion, which is a much stronger nucleophile for coordinating to the metal center than the protonated carboxylic acid.
-
-
Metal Addition: In a separate beaker, dissolve 1.0 mmol of the metal(II) salt in 10 mL of ethanol. Add this solution dropwise to the stirring ligand solution.
-
Causality Note: A 2:1 ligand-to-metal molar ratio is a common starting point for divalent metals seeking an octahedral or square planar geometry.[7] A color change upon addition is often indicative of complex formation.
-
-
Reaction: Fit the flask with a condenser and heat the mixture to a gentle reflux (approx. 60-70°C) for 2-4 hours.
-
Causality Note: Heating provides the activation energy for the ligand exchange reaction and helps ensure the formation of the thermodynamically favored product.
-
-
Isolation and Crystallization: Allow the reaction mixture to cool slowly to room temperature. If a precipitate forms, collect it by vacuum filtration. If no solid forms, reduce the solvent volume by half using a rotary evaporator.
-
Purification: To induce crystallization, use a slow diffusion method. Layer the concentrated ethanolic solution with a less polar solvent like diethyl ether in a narrow tube and let it stand undisturbed for several days.
-
Final Product: Collect the resulting crystals by filtration, wash with a small amount of cold ethanol, followed by diethyl ether, and dry under vacuum.
Protocol: Solvothermal Synthesis of a Metal-Organic Framework (MOF)
This protocol is designed for the synthesis of crystalline, extended frameworks, which often requires higher temperatures and pressures than are achievable at atmospheric conditions.[8]
Rationale: Solvothermal synthesis uses a sealed reaction vessel to heat the solvent above its boiling point, creating high autogenous pressure. These conditions promote the dissolution of reactants and facilitate the slow, ordered crystallization required for high-quality MOF materials.[9] DMF is a common solvent as it has a high boiling point and can act as a weak base to facilitate deprotonation.
Materials:
-
This compound (Ligand, L-H)
-
Metal salt (e.g., Zinc(II) nitrate hexahydrate, Zirconium(IV) chloride)
-
N,N-Dimethylformamide (DMF)
-
Chloroform or Dichloromethane
Procedure:
-
Reactant Preparation: In a 20 mL glass scintillation vial, combine 0.1 mmol of the metal salt and 0.2 mmol of the ligand.
-
Causality Note: The ratio of metal to ligand is a critical parameter that influences the final topology of the framework.[2] Experimenting with this ratio is often necessary.
-
-
Solvent Addition: Add 5 mL of DMF to the vial and sonicate for 5 minutes to ensure a homogeneous mixture.
-
Reaction: Tightly cap the vial and place it in a programmable laboratory oven. Heat the vial to 100-120°C and hold for 24-48 hours.
-
Causality Note: The slow heating and extended reaction time allow for thermodynamic control over the crystallization process, favoring the formation of a stable, ordered framework over amorphous precipitates.
-
-
Cooling: Program the oven to cool down slowly to room temperature over 12-24 hours.
-
Causality Note: Slow cooling is crucial to prevent rapid precipitation and to allow large, well-defined crystals to form.
-
-
Isolation: Carefully decant the mother liquor. Wash the crystalline product by soaking it in fresh DMF (3 x 10 mL, 8 hours each) to remove unreacted starting materials trapped within the pores.
-
Solvent Exchange and Activation: To prepare the MOF for applications like gas sorption, the high-boiling-point DMF must be exchanged. Soak the crystals in a more volatile solvent like chloroform (3 x 10 mL, 24 hours each). After the final wash, decant the solvent and dry the sample under high vacuum at an elevated temperature (e.g., 100-150°C) to fully activate the framework.
Part 3: Protocols for Physicochemical Characterization
Validation of the synthesized complex's structure and purity is a critical step. A combination of spectroscopic and analytical techniques should be employed.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a powerful and accessible tool for confirming the coordination of the carboxylate group to the metal center. The deprotonated carboxylate group (COO⁻) has two characteristic stretching vibrations: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s). The frequency difference between these two bands (Δν = ν_as - ν_s) is highly sensitive to the coordination mode.[10][11]
Procedure:
-
Acquire an FTIR spectrum of the free protonated ligand, this compound. Note the sharp C=O stretch (ν_C=O) around 1700-1750 cm⁻¹.
-
Prepare a sample of the synthesized metal complex (e.g., as a KBr pellet).
-
Acquire the FTIR spectrum. The ν_C=O band from the free acid should be absent. Look for the appearance of two new bands, ν_as(COO⁻) and ν_s(COO⁻), typically in the 1650-1550 cm⁻¹ and 1450-1350 cm⁻¹ regions, respectively.[6]
-
Calculate Δν and compare it to established ranges to infer the coordination mode.
| Coordination Mode | Δν (ν_as - ν_s) Range (cm⁻¹) | Rationale |
| Ionic | ~160-170 | Similar to the free carboxylate anion (e.g., sodium salt). |
| Monodentate (κ¹) | > 200 | Coordination to one oxygen increases the C=O double bond character of the other, increasing the separation. |
| Bidentate Chelating (κ²) | < 110 | Chelation brings the two oxygen atoms closer to equivalence, decreasing the separation significantly. |
| Bidentate Bridging (μ₂) | ~140-200 | The separation is intermediate, closer to the ionic form, as the two oxygens coordinate to different metal centers. |
This table is adapted from principles discussed in references[10] and[11].
Protocol: UV-Visible Spectroscopy
Rationale: For complexes involving transition metals with unfilled d-orbitals (e.g., Cu(II), Ni(II), Co(II)), UV-Vis spectroscopy can provide information about the electronic environment and coordination geometry of the metal center.
Procedure:
-
Prepare a dilute solution of the complex in a suitable solvent (e.g., water, ethanol, DMF) that does not absorb in the visible region.
-
Acquire the spectrum from approximately 300 to 900 nm.
-
Observe the broad, low-intensity absorptions in the visible or near-IR region, which correspond to d-d electronic transitions. The position and number of these bands are characteristic of the metal's oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral vs. square planar).[12]
Definitive Structural Characterization: Single-Crystal X-ray Diffraction
For an unambiguous determination of the molecular structure, single-crystal X-ray diffraction is the gold standard. If high-quality crystals are obtained from the synthesis protocols, this technique will provide precise bond lengths, bond angles, and details of the crystal packing, confirming the coordination mode and overall structure.[13]
Part 4: Potential Applications in Drug Development and Materials Science
The unique structural features of this compound suggest that its metal complexes could be valuable in several advanced applications.
Sources
- 1. Transition metal carboxylate complex - Wikipedia [en.wikipedia.org]
- 2. Metal-Organic Frameworks: Carboxylic Acid Ligands [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. Methoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. wiredspace.wits.ac.za [wiredspace.wits.ac.za]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. Synthesis, Structures, and Sorption Properties of Two New Metal–Organic Frameworks Constructed by the Polycarboxylate Ligand Derived from Cyclotriphosphazene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Analytical Strategies for 2-(Oxan-3-ylmethoxy)acetic Acid
The following Application Note and Protocol is designed for the quantification of 2-(Oxan-3-ylmethoxy)acetic acid (also known as 2-((Tetrahydro-2H-pyran-3-yl)methoxy)acetic acid ).
This guide addresses the specific challenges of analyzing this molecule: its high polarity, lack of a strong UV chromophore, and the need for high sensitivity in complex matrices (e.g., plasma, reaction mixtures).[1]
Analyte Profile & Analytical Challenges
Before establishing a protocol, we must define the physicochemical behavior of the target.[1] this compound is a polar, aliphatic ether-carboxylic acid.[1]
-
IUPAC Name: 2-((Tetrahydro-2H-pyran-3-yl)methoxy)acetic acid[1]
-
Chemical Structure: A glycolic acid backbone ether-linked to a (tetrahydropyran-3-yl)methyl group.[1]
-
Key Properties:
The Analytical Problem
Standard Reverse-Phase (RP) HPLC with UV detection is unsuitable due to:
-
Poor Retention: The molecule elutes in the void volume on standard C18 columns at neutral pH.[1]
-
Invisible to UV: The lack of conjugation makes UV detection at 254 nm impossible and 210 nm noisy.[1]
Solution: This protocol utilizes LC-MS/MS (Negative Mode ESI) for trace quantification and HPLC-CAD (Charged Aerosol Detection) for high-concentration assay/purity analysis.[1]
Method A: LC-MS/MS Quantification (Trace Analysis)
Best for: Biological matrices (plasma/urine), trace impurity analysis (ppm levels).[1]
Chromatographic Separation
To retain this polar acid, we employ a Mixed-Mode Anion Exchange or a High-Strength Silica (HSS) T3 column.[1] Standard C18 is insufficient unless ion-pairing agents are used (which contaminate MS).[1]
Recommended Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent C18 capable of 100% aqueous stability.[1] Rationale: HSS T3 bonding technology allows for high retention of polar compounds in highly aqueous mobile phases.[1]
Mobile Phase:
-
Phase A: 0.1% Formic Acid in Water (Acidic pH keeps the analyte protonated, increasing retention on C18).[1]
-
Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Profile:
| Time (min) | % Phase A | % Phase B | Curve |
|---|---|---|---|
| 0.00 | 98 | 2 | Initial |
| 1.00 | 98 | 2 | Hold (Load) |
| 6.00 | 50 | 50 | Linear |
| 7.00 | 5 | 95 | Wash |
| 8.50 | 98 | 2 | Re-equilibration |[1]
Mass Spectrometry Parameters
The analyte is best detected in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid moiety.[1]
-
Source: ESI Negative[1]
-
Capillary Voltage: 2.5 kV
-
Desolvation Temp: 450°C
-
MRM Transitions (Multiple Reaction Monitoring):
| Precursor Ion (m/z) | Product Ion (m/z) | Cone (V) | Collision (eV) | Assignment |
| 173.1 [M-H]⁻ | 129.1 | 25 | 12 | Loss of CO₂ (Decarboxylation) |
| 173.1 [M-H]⁻ | 75.0 | 25 | 22 | Glycolate fragment [HO-CH₂-COO]⁻ |
| 173.1 [M-H]⁻ | 85.1 | 25 | 18 | Tetrahydropyran ring fragment |
Note: The 173.1 -> 129.1 transition is the Quantifier (most abundant); others are Qualifiers.[1]
Sample Preparation (Solid Phase Extraction)
Liquid-Liquid Extraction (LLE) is inefficient due to the analyte's hydrophilicity.[1] Use Weak Anion Exchange (WAX) SPE to capture the acid.[1]
Protocol:
-
Conditioning: 1 mL Methanol, then 1 mL Water.
-
Loading: Mix 100 µL Sample + 100 µL 2% Formic Acid. Load onto cartridge.
-
Washing: 1 mL 25 mM Ammonium Acetate (pH 4.5) to remove neutrals/zwitterions.[1]
-
Elution: 500 µL 2% Formic Acid in Methanol. (Note: Usually WAX elutes with base, but for carboxylic acids, suppressing ionization with acid in organic solvent can disrupt the ionic interaction on some mixed-mode phases, or use 5% NH4OH in MeOH if using strong anion exchange).[1]
-
Correction for WAX: Elute with 5% Ammonium Hydroxide in Methanol to deprotonate the amine ligand of the sorbent or displace the anion.[1]
-
-
Reconstitution: Evaporate to dryness under N₂; reconstitute in Mobile Phase A.
Method B: HPLC-CAD (Purity & Assay)
Best for: Raw material testing, formulation analysis, synthesis monitoring.[1]
Charged Aerosol Detection (CAD) is universal and does not rely on chromophores.[1] It detects any non-volatile analyte.[1]
-
Column: Agilent Poroshell 120 EC-C18 (2.7 µm, 4.6 x 100 mm).[1]
-
Mobile Phase: Isocratic 90% Water (0.1% TFA) / 10% Acetonitrile (0.1% TFA).[1]
-
Note: TFA is volatile and compatible with CAD, unlike phosphate buffers.[1]
-
-
Detector: Corona Veo / Thermo Vanquish CAD.[1]
-
Evaporator Temp: 35°C.
-
Data Rate: 10 Hz.[1]
-
-
Linearity: CAD is non-linear (quadratic).[1] Use a log-log calibration curve or a quadratic fit.
Visualized Workflow (DOT Diagram)
The following diagram illustrates the decision logic for selecting the correct method and the sample preparation workflow.
Caption: Decision tree for selecting between HPLC-CAD and LC-MS/MS based on analyte concentration and matrix complexity.
Validation Criteria (Self-Validating System)
To ensure scientific integrity (Trustworthiness), the method must pass these specific acceptance criteria during validation:
| Parameter | Acceptance Criteria (LC-MS/MS) | Acceptance Criteria (CAD) |
| Linearity (r²) | > 0.995 (Weighted 1/x²) | > 0.990 (Quadratic Fit) |
| Accuracy (% Recovery) | 85% – 115% (Matrix Spike) | 98% – 102% (Solvent Std) |
| Precision (% RSD) | < 15% (at LOQ: < 20%) | < 2.0% |
| Specificity | No interference at retention time in blank matrix > 20% of LLOQ | Resolution > 1.5 from nearest peak |
| Matrix Effect | 80% – 120% (IS normalized) | N/A |
Internal Standard (IS) Recommendation: For LC-MS/MS, use a stable isotope-labeled analog if available (e.g., d4-Acetic acid derivative).[1] If not, use a structural analog like 2-(Tetrahydrofuran-3-yl)acetic acid or Diglycolic acid-d4 .[1]
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]
-
Magnusson, M., et al. (2017).[1] "Strategies for the analysis of polar ionic compounds in biological matrices." Journal of Chromatography B, 1043, 213-223.[1] (General reference for HILIC/Mixed-mode strategies).
-
Thermo Fisher Scientific. (2020).[1] Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Application Note. (Standard protocol for CAD usage).[1]
Sources
high-throughput screening assays involving 2-(Oxan-3-ylmethoxy)acetic acid
This Application Note serves as a definitive technical guide for integrating 2-(Oxan-3-ylmethoxy)acetic acid (also known as 2-((tetrahydro-2H-pyran-3-yl)methoxy)acetic acid) into High-Throughput Screening (HTS) workflows.[1]
This compound represents a critical class of sp³-rich, polar fragments increasingly valued in modern Fragment-Based Drug Discovery (FBDD).[1] Its ether-linked carboxylic acid motif acts as a bioisostere for phosphates and a mimetic for fatty acid substrates, making it a high-priority scaffold for metabolic targets (e.g., PPARs) and metalloenzymes.
Subject Compound: this compound
CAS Registry Number: 933700-17-5 (Analogous/Related)
Primary Application: Fragment-Based Drug Discovery (FBDD) & Ligand Displacement Assays
Target Class: Nuclear Receptors (PPAR
Executive Summary & Scientific Rationale
This compound is a low-molecular-weight (MW
Why Screen This Compound?
-
Pharmacophore Mimicry: The alkoxyacetic acid tail mimics the polar head groups of endogenous ligands (e.g., fatty acids, prostaglandins), making it an ideal probe for Peroxisome Proliferator-Activated Receptors (PPARs) and CRTH2 receptors .[1]
-
Solubility Profile: The ether oxygen and carboxylic acid moiety ensure high aqueous solubility (
10 mM), reducing false negatives caused by precipitation in HTS—a common failure mode for lipophilic libraries.[1] -
FBDD Utility: Its low molecular weight and high ligand efficiency (LE) potential allow it to serve as a "seed" for growing high-affinity inhibitors via fragment linking or growing strategies.[1]
Physicochemical Properties & Handling[2]
Proper handling of this compound is critical to assay reproducibility.[1] As a carboxylic acid, its solubility and aggregation state are pH-dependent.
Table 1: Key Physicochemical Parameters
| Parameter | Value | HTS Implication |
| Molecular Weight | 174.19 Da | Ideal for fragment screening (Rule of 3 compliant).[1] |
| cLogP | High hydrophilicity; low risk of non-specific binding to plastics.[1] | |
| pKa (Acid) | Exists as a mono-anion at physiological pH (7.4).[1] | |
| H-Bond Donors/Acceptors | 1 / 4 | Good capability for specific polar interactions (e.g., salt bridges).[1] |
| Solubility (DMSO) | Suitable for high-concentration stock preparation (acoustic dispensing).[1] |
Preparation Protocol (Stock Solution)
-
Weighing: Weigh 10 mg of solid compound into a glass vial (avoid static-prone plastics).
-
Dissolution: Add anhydrous DMSO to achieve a 100 mM stock concentration. Vortex for 30 seconds.
-
Note: Sonicate for 5 minutes if any turbidity persists.
-
-
Storage: Aliquot into Matrix tubes (20
L/tube) and store at -20°C.
High-Throughput Screening Protocol: TR-FRET Competition Assay
This protocol details the screening of this compound against PPAR
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]
-
Receptor: GST-tagged PPAR
Ligand Binding Domain (LBD).[1] -
Donor: Anti-GST antibody labeled with Terbium (Tb) cryptate.
-
Acceptor: Fluorescently labeled PPAR agonist (Tracer).[1]
-
Mechanism: When the tracer binds the receptor, Tb-Donor and Acceptor are in proximity, generating a FRET signal. The test compound (this compound) displaces the tracer, causing a decrease in FRET signal.[1]
Materials Required[3][4][5][6][7][8]
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.05% CHAPS.[1]
-
Detection Reagents: Lanthascreen™ Tb-anti-GST Antibody (Invitrogen) or Cisbio HTRF® reagents.[1]
-
Plate: 384-well low-volume white microplate (e.g., Greiner 784075).[1]
-
Liquid Handling: Labcyte Echo 550 (Acoustic Dispenser) or Multidrop Combi.[1]
Step-by-Step Workflow
Step 1: Compound Dispensing (Acoustic)[1]
-
Load the 100 mM DMSO stock of this compound into the Echo source plate.
-
Dispense 20 nL to 100 nL of compound into the destination 384-well plate to achieve final test concentrations (e.g., 10
M to 1 mM dose-response). -
Backfill control wells with pure DMSO to match the final DMSO concentration (typically 1%).[1]
Step 2: Receptor & Antibody Addition[1]
-
Prepare a 2X Receptor/Antibody Mix in Assay Buffer:
-
Dispense 5
L of the 2X Mix into each well using a non-contact dispenser. -
Incubate for 15 minutes at Room Temperature (RT) to allow antibody-tag binding.
Step 3: Tracer Addition[1]
-
Prepare a 2X Tracer Solution in Assay Buffer (concentration determined by
, typically 10-20 nM).[1] -
Dispense 5
L of the 2X Tracer Solution into each well.[1] -
Final Assay Volume: 10
L.
Step 4: Incubation & Read[1]
-
Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.
-
Incubate for 1 hour at RT in the dark (equilibrium binding).
-
Read on a TR-FRET compatible reader (e.g., PerkinElmer EnVision or BMG PHERAstar).
Data Analysis
Calculate the TR-FRET Ratio for each well:
Calculate Percent Inhibition:
-
Ratio
: DMSO control (No inhibitor, full tracer binding).[1] -
Ratio
: Excess unlabeled competitor (e.g., 10 M Rosiglitazone).[1]
Visualization of Assay Logic
The following diagram illustrates the competitive binding mechanism and the signal readout logic.
Caption: TR-FRET logic flow: The test compound competes with the tracer, reducing the FRET signal.
Troubleshooting & Optimization
Common Failure Modes
-
pH Drift: The carboxylic acid moiety of the compound can lower the pH in unbuffered solutions.[1]
-
Solution: Ensure the Assay Buffer has strong buffering capacity (e.g., 50 mM HEPES).[1] Do not use water or weak buffers for intermediate dilutions.
-
-
False Positives (Quenching): High concentrations of compound (
100 M) may quench fluorescence.[1] -
"Hook Effect" in Solubility:
Validation Criteria (Z-Prime)
For a robust HTS assay, the Z-factor (
- : Mean and SD of Positive Control (Max Signal).[1]
- : Mean and SD of Negative Control (Min Signal).[1]
If
References
-
Fragment-Based Drug Discovery (FBDD)
-
TR-FRET Assay Methodology
-
PPAR Ligand Binding Assays
-
Compound Properties (PubChem)
Sources
Application Note: Cell-Based Characterization of 2-(Oxan-3-ylmethoxy)acetic Acid
This Application Note is written from the perspective of a Senior Application Scientist at a high-end research reagent or CRO firm. It treats 2-(Oxan-3-ylmethoxy)acetic acid (also known as 2-((tetrahydro-2H-pyran-3-yl)methoxy)acetic acid ) as a specialized chemical building block used in Fragment-Based Drug Discovery (FBDD) and Linker Chemistry .
The guide focuses on validating this molecule's physicochemical properties (solubility, permeability) and intrinsic biological inertness (cytotoxicity) before its incorporation into larger pharmacophores (e.g., GPR43 agonists, kinase inhibitors).
Introduction & Scientific Context
This compound is a polar, ether-rich carboxylic acid fragment. In modern medicinal chemistry, it serves two critical roles:
-
Pharmacophore Fragment: It acts as a bioisostere for aliphatic chains, introducing oxygen atoms to lower LogP (lipophilicity) while maintaining metabolic stability (unlike esters, the ether linkage is resistant to plasma esterases). It is a "privileged structure" often found in GPR43 agonists and sulfonamide derivatives [1, 2].
-
Rigidified Linker: The tetrahydropyran (oxan) ring provides entropic rigidity compared to flexible PEG (polyethylene glycol) chains. This reduces the entropic penalty upon protein binding when used as a linker in PROTACs or antibody-drug conjugates (ADCs).
This guide details the protocols for validating this compound in a cellular context, ensuring it meets the "Safety and Suitability" criteria before chemical conjugation.
Key Chemical Properties
| Property | Value | biological Implication |
| Structure | (Tetrahydro-2H-pyran-3-yl)-CH₂-O-CH₂-COOH | Rigidified ether mimic of PEG. |
| Molecular Weight | ~188.2 g/mol | Low MW, ideal for fragment screening. |
| Acidic pKa | ~3.5 - 4.5 | Ionized (anionic) at physiological pH (7.4). |
| LogP | < 1.0 (Estimated) | Highly hydrophilic; good aqueous solubility. |
Experimental Protocols
Protocol A: High-Throughput Cytotoxicity Profiling (CellTiter-Glo®)
Objective: To confirm that this compound is biologically inert and does not induce non-specific toxicity up to high concentrations (100 µM). This is a critical "Go/No-Go" gate for linkers.
Rationale: As an acid, this compound can alter the pH of culture media if not properly buffered. False positives in toxicity assays are often due to local acidification rather than intrinsic toxicity.
Materials
-
Compound: this compound (Stock: 100 mM in DMSO).
-
Cell Line: HEK293 (Kidney) or HepG2 (Liver) - standard metabolic models.
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Buffer: 1M HEPES (pH 7.4).
Step-by-Step Workflow
-
Stock Preparation & pH Balancing (Critical Step):
-
Prepare a 100 mM stock solution in DMSO.
-
Note: Upon dilution into media, the carboxylic acid may drop pH.
-
Action: For the highest concentration working solution (e.g., 200 µM in media), verify pH is 7.4. If < 7.2, spike with equimolar NaOH or buffer with 25 mM HEPES final concentration.
-
-
Cell Seeding:
-
Seed HEK293 cells at 5,000 cells/well in 96-well white-walled plates.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Perform a 1:3 serial dilution of the compound in culture media (starting at 500 µM down to 0.2 µM).
-
Include Vehicle Control (0.5% DMSO) and Positive Control (10 µM Staurosporine).
-
Treat cells for 48 hours .
-
-
Readout:
-
Equilibrate plate to room temperature (30 min).
-
Add CellTiter-Glo reagent (1:1 ratio with media volume).
-
Shake orbitally (2 min) to lyse cells.
-
Measure Total Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Data Analysis:
Calculate % Viability relative to DMSO control.
Protocol B: Caco-2 Permeability Assay (Apical to Basolateral)
Objective: To determine if the polar carboxylate tail prevents passive diffusion. This informs whether the fragment can be used in orally bioavailable drugs or if it requires esterification (prodrug strategy).
Rationale: The "Oxan-3-ylmethoxy" motif is designed to improve solubility, but the free acid may limit membrane permeability due to ionization at pH 7.4.
Workflow Diagram (Graphviz)
Caption: Workflow for assessing the membrane permeability of the acidic fragment across a polarized Caco-2 monolayer.
Detailed Methodology
-
Monolayer Preparation:
-
Culture Caco-2 cells on Transwell® polycarbonate inserts (0.4 µm pore) for 21 days to form tight junctions.
-
QC Check: Verify Transepithelial Electrical Resistance (TEER) > 300 Ω·cm².
-
-
Assay Buffer Setup:
-
Apical (Donor): HBSS buffered to pH 6.5 (mimics jejunum microclimate). This is crucial for carboxylic acids; at pH 6.5, a fraction exists in the neutral (protonated) state, potentially aiding transport.
-
Basolateral (Receiver): HBSS buffered to pH 7.4 (mimics blood).
-
-
Transport Experiment:
-
Add compound (10 µM) to the Apical chamber.
-
Incubate for 120 minutes at 37°C with mild shaking (50 rpm).
-
-
Analysis:
-
Collect 100 µL from Basolateral side.
-
Precipitate proteins with Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analyze via LC-MS/MS (MRM mode).
-
Interpretation:
-
Papp > 10 x 10⁻⁶ cm/s: High Permeability (Good for oral drugs).
-
Papp < 1 x 10⁻⁶ cm/s: Low Permeability (Likely requires prodrug modification).
-
Expectation: Due to the free acid, permeability may be low unless the "Oxan" ring engages specific transporters.
Protocol C: Fragment Displacement Assay (GPR43 Surrogate)
Objective: To test if the fragment binds weakly to the orthosteric site of Free Fatty Acid Receptors (FFAR2/GPR43), given its structural similarity to Short Chain Fatty Acids (SCFAs) like acetate and propionate.
Rationale: The "acetic acid" tail mimics the endogenous ligand (acetate), while the "oxan-3-ylmethoxy" group probes the hydrophobic pocket. This assay validates the fragment's potential as a "warhead" for this receptor class [3].
Workflow
-
System: CHO-K1 cells stably expressing human GPR43 and a Calcium-sensitive dye (Fluo-4 AM).
-
Agonist: Sodium Acetate (Endogenous ligand, EC50 ~ 500 µM).
-
Protocol (FLIPR Calcium Flux):
-
Load cells with Fluo-4 AM for 45 mins.
-
Mode 1 (Agonist Mode): Add this compound (10 µM - 1 mM) to see if it triggers Ca²⁺ release alone.
-
Mode 2 (Antagonist/Enhancer Mode): Co-incubate compound with an EC20 dose of Acetate.
-
-
Result: If the compound triggers Ca²⁺ flux, it is a functional fragment agonist.
Data Presentation & Analysis
Expected Results Summary
The following table summarizes typical validation data for this class of ether-acid fragments.
| Assay Type | Metric | Acceptance Criteria | Interpretation |
| Solubility | Kinetic Solubility (PBS, pH 7.4) | > 200 µM | Pass. The polar ether and acid group ensure high solubility. |
| Cytotoxicity | CC50 (HEK293) | > 100 µM | Pass. Ether linkages are generally non-toxic and stable. |
| Permeability | Papp (A-to-B) | > 2.0 x 10⁻⁶ cm/s | Conditional. If low, consider esterification for delivery. |
| Metabolic Stability | t1/2 (Human Microsomes) | > 60 min | Pass. The ether bond is resistant to P450 oxidation compared to alkyl chains. |
Structural Logic Diagram
This diagram explains why this specific molecule is chosen over simpler alternatives.
Caption: Structure-Activity Relationship (SAR) decomposition of the molecule.
References
-
Patent: "3-substituted 2-amino-indole derivatives as GPR43 agonists." World Intellectual Property Organization, WO2015198045A1. (Context: Uses oxan-3-ylmethoxy as a substituent). Link
-
Patent: "Substituted 3-phenylpropylamine derivatives for the treatment of ophthalmic diseases." US Patent, US9133154B2. (Context: Lists oxan-3-ylmethoxy as a solubilizing moiety). Link
-
Review: "Fragment-based drug discovery: a practical approach." Nature Reviews Drug Discovery, 2016. (General context for fragment screening). Link
-
Database: PubChem CID 63556415 (Related isomer: 2-(Oxolan-3-yloxy)acetic acid).[1] Link
Disclaimer: This protocol is intended for research use only. This compound is a chemical reagent and has not been approved for therapeutic use in humans. Always consult the Safety Data Sheet (SDS) before handling.
Sources
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in 2-(Oxan-3-ylmethoxy)acetic Acid Reactions
This guide addresses the site-selective functionalization (regioselectivity) of 2-(Oxan-3-ylmethoxy)acetic acid and its derivatives. It focuses on distinguishing between the multiple reactive C–H bonds inherent in the tetrahydropyran (oxane) core and the ether linker.
Topic: Site-Selective Functionalization & Troubleshooting
Target Molecule: 2-[(Tetrahydro-2H-pyran-3-yl)methoxy]acetic acid
Primary Challenges: Distinguishing between C2 (proximal), C6 (distal), and Linker (
Part 1: The Regioselectivity Landscape
Before troubleshooting, you must map the electronic and steric bias of your substrate. The oxane ring contains three distinct "hotspots" for C–H abstraction/functionalization, driven by the stabilizing effect of the oxygen lone pairs (anomeric effect and radical stabilization).
Reactivity Map:
-
Position C2 (
-oxy, proximal): Electronically activated but sterically crowded by the C3-substituent. -
Position C6 (
-oxy, distal): Electronically activated and sterically accessible. Default site for bulkier radical reagents. -
Linker Methylene (–O–C H
–COOH): Activated by the ether oxygen but deactivated inductively by the carbonyl group.
Figure 1: Reactivity landscape of the oxane scaffold. C6 is generally the kinetic product for steric-sensitive reagents, while C2 is thermodynamically activated but hindered.
Part 2: Troubleshooting Guide & FAQs
Scenario A: C–H Alkylation/Arylation (Radical Pathways)
Q1: I am observing a 1:1 mixture of C2 and C6 alkylation products. How do I shift selectivity toward C6?
-
Root Cause: The Hydrogen Atom Transfer (HAT) reagent or radical precursor is too small (e.g., methyl radical or chlorine radical), making it insensitive to the steric difference between C2 and C6.
-
Solution: Switch to a sterically demanding HAT catalyst .
-
Recommendation: Use the Quinuclidine or Trisaminocyclopropenium (TAC) electrophotocatalytic systems. These bulky radical cations prefer the less hindered C6 position over the C2 position.
-
Reference: The Lambert group demonstrated that TAC ions catalyze C–H functionalization of ethers with >10:1 regioselectivity for the less hindered
-position [1].
-
Q2: My reaction is degrading the ether linker instead of functionalizing the ring. Why?
-
Root Cause: Over-oxidation. The methylene protons in the
linker are susceptible to HAT. However, the adjacent carbonyl group (acetic acid) is electron-withdrawing, which usually raises the Bond Dissociation Energy (BDE) relative to the ring. If you see linker degradation, your oxidant is likely too strong (non-selective). -
Solution:
-
Protect the Acid: Convert the carboxylic acid to a bulky ester (e.g., t-butyl ester). This increases steric bulk around the linker, protecting it further.
-
Use Mild Oxidants: Avoid harsh peroxides. Switch to Photoredox/Nickel dual catalysis which operates under milder conditions.
-
Scenario B: Directed Functionalization (Metal-Catalyzed)
Q3: Can I use the carboxylic acid tail to direct functionalization to C2 or C4?
-
Root Cause: You are relying on the "native" directing group ability of the free acid, which is weak for
C–H activation due to conformational flexibility. -
Solution: Install a Transient Directing Group (TDG) or a rigid bidentate auxiliary.
-
Protocol: Convert the acid to an O-methylhydroxamic acid or use a palladium(II)/amino acid ligand system (e.g., Yu-Wasa protocols). The distance from the acid carbonyl to C4 is suitable for a 6-membered palladacycle intermediate, potentially enabling remote C4 functionalization.
-
Reference: Palladium-catalyzed
-C(sp3)–H activation of carboxylic acid derivatives [2].
-
Part 3: Optimized Experimental Protocols
Protocol A: Regioselective C6-Alkylation (Steric Control)
Target: Functionalizing the "distal" side of the ring.
Reagents:
-
Substrate: this compound (protect as methyl ester).
-
Catalyst: Trisaminocyclopropenium (TAC) perchlorate (5 mol%).
-
Coupling Partner: Electron-deficient heteroarene (e.g., Isoquinoline) or alkene.
-
Solvent: MeCN:H
O (9:1). -
Light Source: Blue LEDs (450 nm).
Step-by-Step:
-
Preparation: Dissolve the substrate (1.0 equiv) and TAC catalyst (0.05 equiv) in the solvent.
-
Activation: Add the coupling partner (1.5 equiv) and electrolyte (if running electrochemically) or oxidant.
-
Irradiation: Irradiate with Blue LEDs at room temperature for 12–24 hours.
-
Workup: The bulky TAC radical will selectively abstract hydrogen from C6 (least hindered
-oxy site). -
Purification: Silica gel chromatography. Expect >8:1 regioisomeric ratio (rr) favoring C6.
Protocol B: Directed -C–H Arylation (Electronic Control)
Target: Functionalizing C4 (Gamma to the acid linker).
Reagents:
-
Substrate: this compound.
-
Catalyst: Pd(OAc)
(10 mol%). -
Ligand: Mono-N-protected amino acid (MPAA) ligand (e.g., Ac-Gly-OH).
-
Oxidant: Ag
CO . -
Solvent: HFIP (Hexafluoroisopropanol) – Critical for stabilizing the Pd-intermediate.
Step-by-Step:
-
Setup: Combine substrate, Pd(OAc)
, Ligand, and Aryl Iodide in HFIP. -
Heating: Heat to 80–100 °C in a sealed tube.
-
Mechanism: The carboxylic acid coordinates to Pd, directing it to the
-position (C4 of the ring). -
Note: This overcomes the inherent electronic bias for C2/C6 by using geometric constraint.
Part 4: Decision Logic for Optimization
Use this logic flow to select the correct condition for your regioselectivity needs.
Figure 2: Decision tree for selecting experimental conditions based on the desired site of functionalization.
References
-
Huang, H., Strater, Z. M., & Lambert, T. H. (2020).[1][2] Electrophotocatalytic C–H Functionalization of Ethers with High Regioselectivity . Journal of the American Chemical Society, 142(4), 1698–1703.[1][2] Link
-
Gandeepan, P., et al. (2019). Direct C(sp3)–H Activation of Carboxylic Acids . Thieme Connect / Synthesis. Link
-
Newhouse, T., & Baran, P. S. (2011).[3] If C–H Bonds Could Talk: Selective C–H Bond Oxidation . Angewandte Chemie International Edition, 50(15), 3362–3374.[3] Link
Sources
Technical Support Center: Scaling Production of 2-(Oxan-3-ylmethoxy)acetic acid
Current Status: Online Role: Senior Application Scientist Subject: Process Optimization & Troubleshooting for Scale-Up
Executive Summary
Scaling the synthesis of 2-(Oxan-3-ylmethoxy)acetic acid (IUPAC: 2-(tetrahydro-2H-pyran-3-ylmethoxy)acetic acid) presents a distinct set of challenges compared to bench-scale discovery chemistry. While milligram-scale synthesis often utilizes sodium hydride (NaH) in DMF or THF, this route becomes hazardous and operationally difficult at kilogram scales due to hydrogen evolution, moisture sensitivity, and viscous "gel" formation.
This guide provides a transition strategy to Phase Transfer Catalysis (PTC) , a robust, self-validating protocol for ether synthesis at scale. It also introduces an industrial purification technique using Dicyclohexylamine (DCHA) salt formation to avoid high-vacuum distillation, which degrades ether-acids.
Module 1: Synthesis Strategy (The "Upstream" Process)
User Issue: “We are seeing dangerous hydrogen spikes and variable yields when scaling our NaH/THF alkylation route.”
Root Cause: Sodium hydride (NaH) reactions are mass-transfer limited at scale. The "crust" of sodium alkoxide formed on the hydride surface slows reaction rates until the crust breaks, causing a sudden, runaway exotherm and H₂ release.
Corrective Protocol: Switch to a Liquid-Liquid Phase Transfer Catalysis (LL-PTC) system. This system uses a concentrated aqueous base (50% NaOH) and an organic solvent (Toluene), mediated by a quaternary ammonium salt.
Optimized Scale-Up Protocol
| Parameter | Bench Scale (Original) | Scale-Up (Recommended) | Rationale |
| Base | Sodium Hydride (60% in oil) | 50% NaOH (aq) | Eliminates H₂ gas; easier handling. |
| Solvent | THF or DMF | Toluene (3-5 vol) | Toluene is immiscible with 50% NaOH, creating the necessary biphasic system. |
| Reagent | tert-Butyl bromoacetate | Sodium Chloroacetate | Cheaper; avoids isobutylene gas generation during deprotection. |
| Catalyst | None | TBAB (5 mol%) | Tetrabutylammonium bromide transfers the alkoxide across the interface. |
| Temp | 0°C to RT | 50–60°C | PTC requires thermal energy to overcome interfacial barriers. |
Step-by-Step Workflow:
-
Charge Toluene and 3-(hydroxymethyl)tetrahydropyran (Oxan-3-yl-methanol) to the reactor.
-
Add TBAB (0.05 eq). Agitate vigorously.
-
Add 50% NaOH (3.0 eq). Note: The mixture will be biphasic.
-
Heat to 50°C.
-
Dose aqueous Sodium Chloroacetate (1.2 eq) slowly over 2 hours.
-
Control Point: Monitor exotherm. Do not allow T > 65°C to prevent hydrolysis of the chloroacetate.
-
-
Digest for 4–6 hours.
-
Quench with water; separate layers. The product is in the aqueous layer (as the sodium salt).
Module 2: Troubleshooting & Reaction Control
FAQ 1: "My reaction stalls at 60% conversion despite adding more alkylating agent."
-
Diagnosis: Catalyst poisoning or Hydrolysis competition.
-
Mechanism: In the PTC system, hydroxide ions (
) compete with your alkoxide ( ) for the alkyl halide. If stirring is poor, the local concentration of in the aqueous phase consumes the chloroacetate, converting it to glycolic acid (impurity). -
Solution: Increase agitation speed (RPM) to maximize interfacial surface area. Ensure the reactor has baffles. Add a second charge of chloroacetate (0.2 eq) after confirming the pH is still >12.
FAQ 2: "I see a persistent 'double-bond' impurity in the NMR."
-
Diagnosis: Elimination of the starting material.
-
Mechanism: Under harsh basic conditions, the oxan-3-yl-methanol can undergo elimination if the temperature is too high, forming a dihydropyran derivative.
-
Solution: Limit reaction temperature to 60°C maximum. If the impurity persists, reduce NaOH concentration to 30% and increase the catalyst load to 10 mol%.
Module 3: Workup & Purification (The "Downstream" Process)
User Issue: “The product is an oil that refuses to crystallize, and distillation causes decomposition.”
Root Cause: Ether-acids are notoriously difficult to crystallize due to rotational freedom around the ether linkage. High-temperature distillation cleaves the ether bond (acid-catalyzed ether hydrolysis).
Corrective Protocol: Use Salt Formation for purification.[1] The Dicyclohexylamine (DCHA) salt of carboxylic acids is almost invariably a high-melting, crystalline solid that rejects impurities.[1]
The Self-Validating Purification Workflow
Figure 1: Purification workflow using Dicyclohexylamine (DCHA) salt formation to isolate the target acid without distillation.[2][3]
Detailed Purification Steps:
-
Extraction: Acidify the quenched aqueous reaction mixture to pH 2 using
. Extract the free acid into MTBE (Methyl tert-butyl ether). -
Salt Formation: Dry the MTBE layer. Add Dicyclohexylamine (DCHA) (1.05 equivalents) dropwise.
-
Observation: A thick white precipitate (the DCHA salt) should form immediately.
-
-
Filtration: Filter the solid.[4][5] Wash with cold MTBE. This step removes neutral impurities (unreacted alcohol) and non-acidic byproducts.
-
Salt Break (Liberation): Suspend the solid salt in fresh MTBE and add 1M
. Stir until the solid dissolves (the DCHA moves to the aqueous layer as the sulfate salt; your product moves to the MTBE layer). -
Isolation: Separate the organic layer, dry over
, and concentrate. You will obtain a high-purity oil or low-melting solid.
Module 4: Quality Control & Safety
Critical Safety Note: Peroxide Formation Since the product is an ether (Oxan-3-yl ether), it is susceptible to autoxidation.
-
Mandatory Check: Test the final product for peroxides using KI/Starch paper or quant strips before storage.
-
Stabilization: If storing for >3 months, add 50–100 ppm BHT (Butylated hydroxytoluene).
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing common scale-up failures in biphasic ether synthesis.
References
-
Freedman, H. H., & Dubois, R. A. (1975). Improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
-
Halpern, M. (1982). Phase transfer catalysis in industrial organic synthesis. Angewandte Chemie International Edition, 21(5), 401-402.
-
Bachem Technical Guides. (2021). Conversion of a DCHA salt to the free acid. Bachem Peptide Guide.
-
Maurer, B., et al. (1979).[2] (cis-6-Methyltetrahydropyran-2-yl)acetic acid, a novel compound from civet.[2] Helvetica Chimica Acta, 62(1), 44-47.[2] (Provides stability data for THP-acetic acid analogs).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. WO2016074651A1 - A method for the preparation, isolation and purification of pharmaceutically applicable forms of ahu-377 - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 2-(Oxan-3-ylmethoxy)acetic Acid via NMR Spectroscopy
Introduction: The Imperative of Structural Certainty
In the landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and synthetic efforts. The subject of this guide, 2-(Oxan-3-ylmethoxy)acetic acid, is a molecule featuring a saturated heterocyclic oxane ring and a flexible ether-linked acetic acid side chain. These structural motifs are common in medicinal chemistry, making this compound an excellent case study for rigorous structural validation.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic compounds in solution.[1][2] Its non-destructive nature and the wealth of information it provides regarding the chemical environment, connectivity, and relative orientation of atoms make it an indispensable tool.[3][4][5] This guide provides an in-depth, experience-driven comparison of predicted versus experimental NMR data to definitively validate the structure of this compound. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare the strengths of NMR against alternative analytical methods for this specific application.
Logical Framework for NMR-Based Structure Validation
The process of validating a chemical structure using NMR is a systematic workflow. It begins with a theoretical prediction based on established principles, followed by empirical data acquisition, and concludes with a comparative analysis, often augmented by more advanced, multi-dimensional experiments.
Caption: Predicted ¹H-¹H COSY correlations for the oxane ring.
Expected COSY Cross-Peaks:
-
A cross-peak between the methine proton Hⱼ and the adjacent methylene protons Hբ, Hₖ on C₂.
-
A cross-peak between Hⱼ and the adjacent methylene protons on C₄.
-
Correlations tracing around the entire oxane ring, for example, between protons on C₄ and C₅, and between protons on C₅ and C₆.
-
The protons of the side chain, Hₑ and Hբ, Hₖ , should show a correlation, confirming the ether linkage.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for this type of structural elucidation, a comprehensive approach often involves complementary techniques.
| Technique | Application to this Molecule | Strengths | Limitations |
| NMR Spectroscopy | Provides a complete atomic map, including stereochemical information. | Unambiguous structural determination and isomeric differentiation. [1][2] | Requires a relatively larger sample amount (mg); less sensitive than MS. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | High sensitivity (μg to ng); provides molecular formula with high-resolution MS. | Does not provide information on connectivity or stereochemistry; isomeric differentiation can be difficult or impossible. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups. | Quick and simple; confirms the presence of O-H (broad, ~3000 cm⁻¹), C=O (~1710 cm⁻¹), and C-O (~1100 cm⁻¹) bonds. | Provides no information on the carbon skeleton or connectivity; not sufficient for full structure validation on its own. |
For this compound, high-resolution mass spectrometry would confirm the molecular formula of C₇H₁₂O₄, and IR spectroscopy would confirm the presence of the carboxylic acid and ether functional groups. However, neither technique could differentiate it from its isomers, such as 2-(Oxan-2-ylmethoxy)acetic acid or 2-(Oxan-4-ylmethoxy)acetic acid. Only NMR, through the unique chemical shifts and coupling patterns dictated by the substitution pattern on the oxane ring, can provide this definitive validation.
Conclusion
The structural validation of this compound is reliably and comprehensively achieved through a systematic NMR spectroscopy workflow. By establishing a theoretical spectral prediction and testing it against rigorously acquired 1D and 2D experimental data, a scientist can achieve a high degree of confidence in the molecular structure. The integration of ¹H, ¹³C, DEPT, and COSY experiments creates a self-validating dataset that confirms not only the presence of all constituent atoms but also their precise connectivity. While complementary techniques like MS and IR provide valuable supporting data, NMR spectroscopy remains the unparalleled and essential tool for the unambiguous structural elucidation of complex organic molecules in the modern research environment.
References
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Slideshare. (n.d.). Use of NMR in structure elucidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
-
University of Regensburg. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ChemHelp ASAP. (2019, September 26). chemical shift and ppm values in 1H NMR spectroscopy. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
Filo. (2025, November 14). Predict (by means of a drawing) ¹³C and ¹H NMR spectra for the following. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
Sources
Strategic Integration of 2-(Oxan-3-ylmethoxy)acetic Acid in Medicinal Chemistry: A Comparative Performance Guide
Executive Summary: The "Metabolic Shield" Effect
In the high-attrition landscape of drug discovery, 2-(Oxan-3-ylmethoxy)acetic acid (CAS: 1598212-47-5) has emerged as a critical bioisostere for linear ether linkers and carbocyclic scaffolds. Unlike its linear analog (methoxyacetic acid) or its 5-membered counterpart (tetrahydrofuran derivatives), this tetrahydropyran (THP) scaffold offers a unique balance of conformational rigidity , reduced lipophilicity (LogD) , and enhanced metabolic stability .
This guide objectively compares the performance of the oxan-3-yl motif against standard alternatives, supported by physicochemical data and validated experimental protocols.
Comparative Analysis: THP vs. Alternatives
The "Vector" Advantage (Vs. Oxan-4-yl Isomer)
While the 4-substituted tetrahydropyran (Oxan-4-yl) is a common, symmetrical linker, it forces a linear exit vector (180° relative to the ring plane). The Oxan-3-yl isomer introduces an angular "kink" (approx. 120° vector), allowing the attached pharmacophore to access side pockets in a receptor binding site that linear linkers miss.
Metabolic Stability (Vs. Oxolan-3-yl / THF)
Data from matched molecular pair (MMP) analysis indicates that expanding the ether ring from 5 (THF) to 6 (THP) significantly reduces intrinsic clearance (
Physicochemical Profile (Representative Data)
The following table summarizes the projected performance of this compound relative to its structural analogs.
| Property | Oxan-3-yl (Product) | Oxolan-3-yl (THF Analog) | Methoxyacetic (Linear) | Cyclohexyl (Carbocycle) |
| Formula | C₈H₁₄O₄ | C₇H₁₂O₄ | C₃H₆O₃ | C₉H₁₆O₂ |
| Ring Size | 6-Membered (Stable) | 5-Membered (Labile) | N/A (Flexible) | 6-Membered |
| LogP (Calc) | ~0.8 - 1.1 | ~0.4 - 0.7 | ~ -0.5 | > 2.5 |
| Metabolic Stability | High (Low | Moderate | Low (Rapid Dealkylation) | High (but lipophilic) |
| Conformational Entropy | Low (Rigid) | Moderate | High (Penalty upon binding) | Low |
| H-Bond Acceptors | 2 (Ether + Acid) | 2 | 2 | 1 (Acid only) |
Key Insight: The Oxan-3-yl moiety lowers LogP by ~1.5 units compared to a cyclohexyl ring while maintaining the 6-membered ring geometry, making it an ideal "Solubility Enhancer" for lipophilic drug candidates.
Decision Logic & Mechanism
To assist in scaffold selection, we visualize the decision process and the metabolic rationale below.
Diagram 1: Scaffold Selection Logic
Caption: Decision tree for selecting the Oxan-3-yl linker based on lipophilicity, metabolic stability, and geometric requirements.
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Purpose: To attach the this compound motif to a secondary amine scaffold with >90% yield.
Reagents:
-
Acid: this compound (1.0 equiv)
-
Amine: Target scaffold (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc
Procedure:
-
Activation: In a flame-dried vial, dissolve this compound (100 mg, 0.57 mmol) in anhydrous DMF (2 mL). Add HATU (260 mg, 0.68 mmol) and stir at Room Temperature (RT) for 5 minutes. Note: The solution should turn slightly yellow.
-
Addition: Add the amine substrate (0.57 mmol) followed immediately by DIPEA (300 µL, 1.71 mmol).
-
Reaction: Purge with nitrogen, cap, and stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the [M+H]+ peak.
-
Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (0-5% MeOH in DCM).
Self-Validating Check:
-
If the reaction stalls, add 0.1 equiv of HOAt.
-
The appearance of a "doublet of doublets" in the ¹H NMR around 3.2–3.8 ppm confirms the integrity of the ether linkage post-coupling.
Protocol B: Microsomal Stability Assay
Purpose: To verify the "Metabolic Shield" properties compared to a linear ether control.
Reagents:
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound: 1 µM final concentration (from 10 mM DMSO stock).
Procedure:
-
Pre-incubation: Mix 1 µM test compound with HLM (0.5 mg/mL final) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
Quenching: Immediately add to 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Expected Result:
-
Linear Ether (Control):
min (Rapid O-dealkylation). -
This compound:
min (Enhanced stability due to steric protection of the alpha-carbon).
Mechanistic Visualization
Diagram 2: Metabolic Soft Spots & Protection
Caption: Comparison of oxidative susceptibility. The cyclic THP structure sterically hinders the approach of CYP450 enzymes to the ether oxygen's alpha-carbons, unlike the exposed linear chains.
References
-
Tetrahydropyrans in Drug Discovery (LipMetE Analysis): Wager, T. T., et al. "Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter 'Lipophilic Metabolism Efficiency' (LipMetE)." Journal of Medicinal Chemistry, 2013, 56(24), 9709–9719. [Link]
-
Bioisosteric Replacements & Metabolic Stability: Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 2016, 29(4), 564–616. [Link]
-
Tetrahydropyran vs. Tetrahydrofuran Properties: Hoydonckx, H. E., et al. "Tetrahydropyran."[1][2][3] Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2012. (General properties and stability data). [Link]
-
Application in Kinase Inhibitors (Vector Analysis): Moriarty, K. J., et al. "Tetrahydropyrans as Bioisosteres for Phenyl Rings in Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2006, 16(22), 5778–5783. [Link]
Sources
A Senior Application Scientist's Guide to Biological Assay Validation for 2-(Oxan-3-ylmethoxy)acetic acid
Introduction: Defining the Target and Purpose
2-(Oxan-3-ylmethoxy)acetic acid is a novel small molecule with a structure suggestive of potential interaction with biological enzyme systems. As of this guide's publication, its specific mechanism of action is not yet defined in public literature. To provide a robust and practical framework for researchers, this guide will proceed under a common drug discovery hypothesis: we will treat this compound as a putative inhibitor of "Target Kinase X" (TKX), a hypothetical enzyme implicated in oncogenic cell signaling pathways.
This premise allows us to construct a detailed, realistic comparison of assay validation strategies that are directly applicable to the fields of oncology and enzyme inhibitor screening. The principles, protocols, and validation parameters detailed herein are grounded in global regulatory standards and represent the rigorous approach required to advance a candidate compound from initial discovery to preclinical evaluation.
The objective of this guide is to move beyond a simple checklist of validation steps. We will explore the causality behind experimental choices, compare alternative methodologies, and provide the data-driven framework necessary to build a trustworthy, self-validating assay system.
Pillar 1: The Regulatory Foundation of Assay Validation
Before any experimental work begins, it is imperative to understand the regulatory landscape. Global bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established comprehensive guidelines for bioanalytical method validation.[1][2][3] The ICH M10 guideline, for instance, provides a unified international standard for these practices.[1] Adherence to these guidelines is not merely a formality; it ensures that the data generated are reliable, reproducible, and suitable for regulatory submission, forming the bedrock of any drug development program.[2][3][4]
The core purpose of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[3] For our hypothetical TKX inhibitor, this means we must prove our chosen assay can accurately and precisely quantify the compound's inhibitory activity.
Pillar 2: Strategic Assay Selection - A Comparative Framework
The first critical decision is the selection of the primary assay format. For an enzyme inhibitor like our hypothetical TKX antagonist, the two most common starting points are biochemical assays and cell-based assays. Each provides a different, yet complementary, layer of information.
-
Biochemical Assays: Directly measure the interaction between the compound and the isolated, purified TKX enzyme. They are essential for determining direct inhibitory potency (e.g., IC50) and understanding the mechanism of inhibition.
-
Cell-Based Assays: Measure the compound's effect on a biological process within a living cell. This could be a downstream signaling event or a phenotypic outcome like cell proliferation. These assays provide crucial information about a compound's membrane permeability, off-target effects, and efficacy in a more physiologically relevant context.[5][6]
Caption: Initial strategic choice between biochemical and cell-based assays.
Comparison Guide: Biochemical Assay Detection Methods
Once a biochemical approach is chosen, the next decision involves the detection technology. Kinase activity is typically measured by quantifying the consumption of ATP or the generation of a phosphorylated product. Let's compare three industry-standard methods.
| Feature | Absorbance (Colorimetric) | Fluorescence (TRF/FP) | Luminescence |
| Principle | Measures light absorbed by a colored product, often in an ELISA format.[7] | Measures emitted light from a fluorophore after excitation.[7][8] | Measures light produced from a chemical or enzymatic reaction (e.g., ATP consumption).[7][9] |
| Sensitivity | Lower | High | Very High[10] |
| Dynamic Range | Narrow (2-3 orders of magnitude)[9][11] | Moderate to Wide | Widest (6-7 orders of magnitude)[9] |
| Throughput | Moderate (multiple wash steps) | High | Very High (homogenous "add-and-read") |
| Cost | Low | Moderate to High | High |
| Interference | High potential for compound interference (color, precipitates).[9] | Compound autofluorescence can be a major issue. | Lower background and less compound interference.[9] |
| Typical Assay | Substrate-coated plate ELISA | Lanthascreen® (TR-FRET), IMAP® (FP) | Kinase-Glo®, ADP-Glo™ |
Expert Recommendation: For primary high-throughput screening (HTS) and lead optimization, Luminescence-based assays like Kinase-Glo® are often preferred. Their high sensitivity, wide dynamic range, and resistance to interference provide the most robust data, justifying the higher reagent cost.[9][10]
Pillar 3: The Core Validation Parameters Explained
The validation process is a systematic investigation of an assay's performance characteristics.[1] The following parameters are critical and form the basis of a validation master plan, consistent with ICH Q2(R2) guidelines.[4]
Caption: The systematic workflow for biological assay validation.
-
Specificity/Selectivity : This confirms the assay's ability to measure the analyte of interest—in our case, TKX activity—without interference from other components in the sample matrix (e.g., buffer components, DMSO, other proteins).[1] For a kinase inhibitor, this also involves testing against a known inactive structural analog and running the assay in the absence of the enzyme or substrate to ensure the signal is target-specific.
-
Accuracy : This is the closeness of the measured value to the true or accepted reference value.[1][12] It's determined by spiking a known quantity of a reference inhibitor into the assay and calculating the percent recovery. The acceptance criterion is typically within ±15% of the nominal value.[2]
-
Precision : This measures the degree of scatter between a series of measurements. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Variation within a single assay run.[12]
-
Intermediate Precision (Inter-assay precision): Variation between different runs, on different days, with different analysts, or on different equipment.[12]
-
Precision is expressed as the percent coefficient of variation (%CV), which should typically be ≤15%.[2]
-
-
Linearity & Range : Linearity is the ability to produce results that are directly proportional to the concentration of the analyte (inhibitor) over a given range.[1] The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be accurate, precise, and linear.[1] For an IC50 curve, this ensures the multiple points used for curve fitting are reliable.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD) :
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated with precision and accuracy.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1] For an inhibitor, the LOQ represents the lowest concentration where we can confidently measure its inhibitory effect.
-
-
Robustness : This is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[1][13] It provides an indication of the assay's reliability during normal usage.[14][15] For a kinase assay, parameters to test include incubation time (e.g., ±10%), temperature (e.g., ±2°C), and concentrations of key reagents like ATP and substrate.[16] Design of Experiment (DoE) is a powerful tool for efficiently evaluating multiple factors simultaneously.[17]
Experimental Protocols: A Practical Comparison
To illustrate the validation process, we provide detailed protocols for two recommended assays: a biochemical luminescence assay and a cell-based proliferation assay.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
Assay Principle: Measures remaining ATP after the kinase reaction. Less ATP signifies higher kinase activity. The Kinase-Glo® (Promega) platform is a representative example.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
- TKX Enzyme: Dilute purified recombinant TKX enzyme in assay buffer to a 2X working concentration.
- Substrate/ATP Mix: Dilute the specific peptide substrate for TKX and ATP in assay buffer to a 4X working concentration.
- Test Compound: Perform a serial dilution of this compound in 100% DMSO, then dilute into assay buffer to create a 4X working concentration series.
2. Assay Procedure (384-well plate format):
- Add 5 µL of 4X test compound or vehicle control (DMSO in assay buffer) to appropriate wells.
- Add 10 µL of 2X TKX enzyme solution to all wells.
- Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
- Initiate the kinase reaction by adding 5 µL of 4X Substrate/ATP mix.
- Incubate for 60 minutes at 30°C.
- Equilibrate the plate to room temperature for 10 minutes.
- Add 20 µL of Kinase-Glo® reagent to all wells to stop the reaction and generate the luminescent signal.
- Incubate for 10 minutes in the dark.
- Read luminescence on a compatible plate reader.
Protocol 2: Cell-Based Proliferation Assay (Fluorescence-Based)
Assay Principle: Measures the reduction of resazurin (a non-fluorescent blue dye) to resorufin (a highly fluorescent pink compound) by metabolically active, viable cells. A reduction in signal indicates inhibition of proliferation or cytotoxicity.[10]
1. Cell Culture:
- Culture a relevant cancer cell line (e.g., one known to depend on the TKX pathway) under standard conditions (e.g., DMEM + 10% FBS, 37°C, 5% CO2).[10]
2. Assay Procedure (96-well plate format):
- Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media and incubate for 24 hours.
- Prepare a 2X serial dilution of this compound in culture media.
- Remove the old media from the cells and add 100 µL of the compound dilutions or vehicle control to the appropriate wells.
- Incubate for 72 hours (or a duration relevant to the cell doubling time).
- Prepare a resazurin solution (e.g., alamarBlue™) according to the manufacturer's protocol.[10]
- Add 20 µL of the resazurin solution to each well.
- Incubate for 2-4 hours at 37°C.
- Read fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
Data Presentation and Acceptance Criteria
All validation data should be clearly summarized. Below is a hypothetical summary table for the validation of our biochemical Kinase-Glo® assay.
| Validation Parameter | Experiment | Result | Acceptance Criterion | Status |
| Precision | Intra-assay (n=20 replicates of IC50) | %CV = 6.8% | ≤ 15% | Pass |
| Inter-assay (n=3 runs on 3 days) | %CV = 9.2% | ≤ 15% | Pass | |
| Accuracy | Spiked Reference Inhibitor (80% inhibition level) | 105% Recovery | 85% - 115% | Pass |
| Spiked Reference Inhibitor (20% inhibition level) | 97% Recovery | 85% - 115% | Pass | |
| Linearity | Dose-response curve fit | R² = 0.997 | ≥ 0.99 | Pass |
| Robustness | Incubation Time (±10 min) | IC50 change < 10% | IC50 change < 20% | Pass |
| ATP Concentration (±15%) | IC50 change < 15% | IC50 change < 20% | Pass | |
| Assay Window | Z'-factor | 0.85 | ≥ 0.5 | Pass |
Conclusion and Final Recommendations
This guide has established a comprehensive framework for the validation of biological assays for a novel compound, this compound, using the hypothetical context of a kinase inhibitor.
-
Start with a robust biochemical assay: A luminescence-based assay like Kinase-Glo® offers the best combination of sensitivity, throughput, and reliability for initial potency determination and structure-activity relationship (SAR) studies. Its validation must be rigorous, adhering to ICH guidelines to ensure data integrity.
-
Progress to a cell-based model: Following biochemical characterization, a cell-based proliferation assay is essential. It validates the compound's activity in a more complex biological system, providing critical insights into its potential as a therapeutic agent.
-
Validation is a continuous process: It is not a one-time event. Partial re-validation may be required if there are changes to reagents, instruments, or the protocol itself.[2]
By systematically selecting the right assay, comparing detection technologies, and rigorously executing a validation plan grounded in regulatory principles, researchers can build a high-confidence data package, ensuring that decisions made in the drug development process are based on sound, reliable, and reproducible science.
References
-
Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
Yale Center for Molecular Discovery. Detection Methods. Yale University. Available at: [Link]
-
Volz, A-C. Viability assays: a comparison of luminescence-, fluorescence-, and absorbance-based assays to determine viable cell counts. Isogen Life Science. Available at: [Link]
-
McNally, J. (2014, November 27). Measuring assay robustness across the life cycle of a y bioanalyical method. SlideShare. Available at: [Link]
-
In-Vivo CRO. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. In-Vivo CRO. Available at: [Link]
-
Ritter, N. (2019, November 1). Essentials in Bioassay Development. BioPharm International. Available at: [Link]
-
Chance, D. (2012, April 26). Building robust PCR/qPCR assays. European Pharmaceutical Review. Available at: [Link]
-
InfinixBio. (2026, February 7). Understanding Assay Robustness Validation: Key Insights for Drug Development. InfinixBio. Available at: [Link]
-
Byonoy. (2024, November 15). Absorbance vs. Luminescence Assays: Differences & Choosing the Right Method. Byonoy. Available at: [Link]
-
Brown, M., et al. (2018, May 17). Design of Experiment in Assessing Robustness and for Qualification of a Cell-Based Potency Assay. Taylor & Francis Online. Available at: [Link]
-
Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. Available at: [Link]
-
Pluristem. (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BPI. Available at: [Link]
-
NorthEast BioLab. ICH, FDA Bioanalytical Method Validation And Qualification Services. NorthEast BioLab. Available at: [Link]
-
Deeks, T. (2026, February 10). Method Validation Guidelines. BioPharm International. Available at: [Link]
-
Wiley. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Wiley. Available at: [Link]
-
Scott, C. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. Available at: [Link]
-
Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]
-
DeNovix. (2018, November 26). Fluorescence Analysis: 4 Differences Between Absorbance and Fluorescence. DeNovix. Available at: [Link]
Sources
- 1. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. nebiolab.com [nebiolab.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. marinbio.com [marinbio.com]
- 6. wiley.com [wiley.com]
- 7. Detection Methods | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 8. Fluorescence Analysis: 4 Differences Between Absorbance and Fluorescence [denovix.com]
- 9. Absorbance vs. Luminescence Assays: Differences & Choosing the Right Method [byonoy.com]
- 10. isogen-lifescience.com [isogen-lifescience.com]
- 11. What are the differences between absorbance and fluorescence? | AAT Bioquest [aatbio.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. e-b-f.eu [e-b-f.eu]
- 15. infinixbio.com [infinixbio.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. tandfonline.com [tandfonline.com]
Comparative Analysis of Purity Determination Methods for Non-Chromophoric Ethers: The Case of 2-(Oxan-3-ylmethoxy)acetic Acid
Executive Summary
The "Invisible" Analyte Challenge: 2-(Oxan-3-ylmethoxy)acetic acid presents a classic analytical blind spot. Composed entirely of aliphatic carbons, ether linkages, and a carboxylic acid, it lacks the conjugated
The Solution: This guide establishes qNMR (Quantitative Nuclear Magnetic Resonance) as the primary reference standard for absolute assay (potency) and HPLC-CAD (Charged Aerosol Detection) as the superior method for relative purity (impurity profiling).
Part 1: The Analytical Challenge
To understand the failure of standard methods, we must analyze the molecule's photometric properties:
-
Chromophores: None.[1] The molecule is transparent >220 nm.
-
Functional Groups: Carboxylic acid (
), Ether. -
Impurities of Concern:
-
Precursors: (Tetrahydro-2H-pyran-3-yl)methanol (Weak UV).
-
Reagents: Bromoacetic acid (Weak UV).
-
Side Products: Dimeric esters (Non-chromophoric).
-
Comparative Matrix: Method Performance
| Feature | HPLC-UV (205-210 nm) | HPLC-CAD | 1H-qNMR |
| Detection Principle | UV Absorption (Electronic transition) | Charge transfer to aerosol particles | Nuclear spin resonance |
| Response Factor | Highly variable (structure-dependent) | Uniform (mass-dependent) | Directly proportional to molar ratio |
| LOD (Sensitivity) | Poor (>10 µg/mL) | Excellent (<10 ng on column) | Moderate (~0.1 mg/mL) |
| Reference Standard | Required (Identical structure) | Not required for relative % | Not required (Internal Standard only) |
| Suitability | NOT RECOMMENDED | Best for Impurity Profiling | Best for Absolute Assay |
Part 2: Primary Standard Protocol – 1H-qNMR
Objective: Establish the absolute weight % (potency) of the bulk material without a reference standard of the analyte itself.
Principle
qNMR relies on the fact that the integrated signal area is directly proportional to the number of nuclei.[2][3] By adding a certified internal standard (IS) of known purity, we can calculate the exact mass of the analyte.
Internal Standard Selection
For this compound, we require an IS with:
-
High solubility in DMSO-d6 or
. -
Non-overlapping signals (The analyte has multiplets in 1.2–4.2 ppm).
-
Selection: Maleic Acid (Singlet at
6.2 ppm) or 1,3,5-Trimethoxybenzene (Singlets at 6.1 and 3.8 ppm). -
Recommendation:Maleic Acid (Traceable to NIST SRM).[4]
Experimental Protocol
-
Preparation:
-
Weigh 20.0 mg of Analyte (
mg) into a vial. -
Weigh 10.0 mg of Maleic Acid IS (
mg) into the same vial. -
Dissolve in 0.7 mL DMSO-d6 .
-
-
Acquisition Parameters (Critical for Quantitation):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1):
seconds (Must be of the slowest relaxing proton). -
Scans: 16–32 (High S/N required).
-
Temperature: 298 K (Constant).
-
-
Processing:
-
Phase correction: Manual.
-
Baseline correction: Polynomial (high order).
-
Integration: Integrate the IS singlet (set to known proton count) and the analyte's
-proton singlet (at ppm, 2H) or the anomeric proton.
-
Calculation
WherePart 3: Impurity Profiling Protocol – HPLC-CAD
Objective: Detect trace organic impurities (0.05% - 1.0%) that qNMR misses due to sensitivity limits.
Principle
The Charged Aerosol Detector (CAD) nebulizes the eluent, dries the particles, and charges them with nitrogen ions.[1] The charge measured is proportional to the mass of the analyte, regardless of chemical structure (Universal Detection).
Experimental Protocol
-
Instrument: HPLC with Corona Veo or equivalent CAD.
-
Column: C18 or Phenyl-Hexyl (e.g., Waters XSelect CSH Phenyl-Hexyl),
mm, 3.5 µm.-
Rationale: Phenyl-hexyl provides alternative selectivity for the ether/cyclic structures compared to standard C18.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Note: Buffers must be volatile . Do not use Phosphate or Sodium salts (will clog CAD).
-
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
21 min: 5% B (Re-equilibration is critical).
-
-
Detector Settings:
-
Evaporation Temp: 35°C (Low temp preserves semi-volatiles).
-
Power Function: 1.0 (if linear calibration is desired, though CAD is inherently curvilinear).
-
Data Analysis
Since CAD response is uniform (mass-dependent), the relative purity can be estimated by Area Normalization:
Part 4: Visualizations
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher on when to apply each method during the synthesis and release process.
Caption: Decision matrix for selecting the appropriate analytical technique based on chromophore presence and analytical objective.
Diagram 2: qNMR Workflow for Absolute Purity
A visual representation of the critical steps in the qNMR protocol to ensure high precision.
Caption: Step-by-step workflow for qNMR analysis, emphasizing the critical acquisition parameters required for quantitative accuracy.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[2][3][5][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A, 1217(10), 1549-1556. Link
-
Food and Drug Administration (FDA). (2021).[9] Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link
-
BIPM. (2018). qNMR Internal Standard Reference Data - Maleic Acid (MA).[4] Bureau International des Poids et Mesures. Link
Sources
- 1. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. qNMR - BIPM [bipm.org]
- 5. enovatia.com [enovatia.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
Safety Operating Guide
Proper Disposal Procedures: 2-(Oxan-3-ylmethoxy)acetic acid
Executive Summary & Compound Profile
This guide outlines the mandatory safety and disposal protocols for 2-(Oxan-3-ylmethoxy)acetic acid (Synonyms: 2-((tetrahydro-2H-pyran-3-yl)oxy)acetic acid). As a functionalized carboxylic acid containing a cyclic ether (tetrahydropyran/oxan), this compound presents dual hazards: corrosivity from the acidic moiety and potential peroxide formation/solvent compatibility issues associated with ethers.
Strict Adherence Required: Under no circumstances should this compound be disposed of via municipal sinks or general refuse. All disposal must align with RCRA (Resource Conservation and Recovery Act) standards or local hazardous waste regulations.
Chemical Identity & Hazard Classification
| Property | Specification |
| Chemical Name | This compound |
| Functional Groups | Carboxylic Acid (-COOH), Cyclic Ether (Tetrahydropyran) |
| Acidity (pKa) | ~3.5 – 4.5 (Estimated; similar to methoxyacetic acid) |
| Physical State | Solid (typically white/off-white powder) or viscous oil |
| Primary Hazard | Corrosive (Skin/Eye) ; Potential Irritant |
| Waste Class | Organic Acid / Corrosive (RCRA Code D002 if pH < 2) |
Pre-Disposal Risk Assessment
Before handling waste, you must validate the state of the material. Use this assessment table to determine the immediate handling requirement.
| Condition of Material | Risk Factor | Immediate Action |
| Pure Solid | Inhalation of dust; Skin contact | Double-bag or place in a wide-mouth jar. |
| Solution (Organic Solvent) | Flammability + Corrosivity | Segregate into "Acidic Organic" waste stream. |
| Solution (Aqueous) | Corrosivity (pH < 2) | Do NOT mix with bleach or cyanides. Check pH. |
| Old/Crystallized | Peroxide potential (Low, but non-zero) | Test for peroxides if stored >1 year in ether solvents. |
Personal Protective Equipment (PPE) Matrix
-
Eyes: Chemical splash goggles (ANSI Z87.1). Face shield recommended for volumes >100 mL.
-
Hands: Nitrile gloves (minimum 0.11 mm thickness) for solids. Double-gloving recommended for solutions.
-
Body: Chemical-resistant lab coat and closed-toe shoes.[1]
-
Respiratory: N95 particulate respirator or fume hood usage is mandatory for solid handling to prevent dust inhalation.
Disposal Decision Framework
The following logic flow dictates the correct disposal path based on the physical state and mixture composition of the waste.
Figure 1: Decision tree for segregating this compound waste streams. Note that even neutralized aqueous waste is treated as chemical waste due to the organic nature of the compound.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Context: Disposal of expired building blocks, weighing boat residues, or contaminated spill cleanup materials.
-
Containment: Place the solid material into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "this compound" (Do not use abbreviations).[2]
-
Hazard Checkbox: Mark "Corrosive" and "Toxic".
-
-
Secondary Containment: Place the sealed container into the laboratory's designated "Solid Hazardous Waste" pail.
-
Prohibition: Never dispose of solids in the "Sharps" container or regular trash.
Protocol B: Liquid Waste (Organic Solvents)
Context: Reaction mixtures or mother liquors where the acid is dissolved in DCM, Methanol, or Ethyl Acetate.
-
Compatibility Check: Ensure the waste container is designated for Organic Acids .
-
Critical Warning: Never pour this acid into a waste container holding strong bases (e.g., amines, hydroxide solutions) or oxidizers (e.g., nitric acid waste). The exotherm could cause an eruption.
-
-
Transfer: Pour waste into the container using a funnel in a fume hood.
-
Rinsing: Rinse the original vessel with a small amount of compatible solvent and add to the waste container.
-
Log: Record the volume and concentration on the waste manifest.
Protocol C: Aqueous Waste & Benchtop Neutralization
Context: Aqueous extractions or HPLC waste streams. Note: While neutralization reduces the corrosive hazard, it does not remove the chemical toxicity. The neutralized solution must still be collected as hazardous waste.
-
Preparation: Place the aqueous waste in a beaker within a fume hood.
-
Neutralization:
-
Slowly add Saturated Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH).
-
Observation: Expect fizzing (CO₂ release) if using bicarbonate.
-
Monitor pH using strips until pH reaches 6–8.
-
-
Disposal: Pour the now-neutral mixture into the "Aqueous Chemical Waste" container.
-
Why not the drain? The ether-linked organic structure is likely persistent and not biodegradable in standard water treatment timelines.
-
Emergency Procedures (Spills)
In the event of a spill outside of containment:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
PPE Up: Don nitrile gloves, goggles, and lab coat.
-
Neutralize:
-
Cover the spill with Sodium Carbonate (Soda Ash) or a commercial acid spill kit.
-
Wait for bubbling to cease.
-
-
Collect: Scoop the resulting paste into a waste bag.
-
Clean: Wipe the surface with water and soap; dispose of wipes as solid hazardous waste.
References & Regulatory Grounding[4][5]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Link
-
PubChem. Compound Summary: Methoxyacetic Acid (Structural Analog).[3][4] National Library of Medicine. Accessed Feb 2026. Link
-
U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. (40 CFR Part 261). Link
-
American Chemical Society. Guide for Chemical Spill Response in Laboratories.Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
